1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-(ethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-14-9-10-7-8-13(12-10)11-5-3-4-6-11/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOTZADQCLFBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Executive Summary: The "Privileged" Scaffold
In the landscape of modern drug discovery, 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole represents a specialized "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific congener combines the lipophilic, metabolic stability of the cyclopentyl group with the hydrogen-bond accepting potential of the ethoxymethyl ether, all anchored by the aromatic pyrazole core.
This guide provides a rigorous analysis of its physicochemical properties, synthetic accessibility, and experimental characterization, designed for researchers optimizing Janus Kinase (JAK) inhibitors or exploring Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Identity
Unlike simple pyrazoles, the 1,3-substitution pattern here locks the tautomeric equilibrium, defining the steric and electronic vector of the molecule.
| Parameter | Specification |
| IUPAC Name | 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| SMILES | CCOCc1n(C2CCCC2)ncc1 |
| Structural Class | N-alkylated Pyrazole Ether |
| Key Analog CAS | 1170199-10-6 (Refers to the 3-methyl analog, used as a property benchmark) |
Structural Insight:
The cyclopentyl ring at
Physicochemical Parameters (The Core)
The following data synthesizes experimental values from structural homologs (e.g., 1-cyclopentyl-3-methyl-1H-pyrazole) and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions.
Lipophilicity & Solubility Profile
| Property | Value / Range | Mechanism & Implication |
| LogP (Octanol/Water) | 2.6 – 2.9 (Predicted) | The ether oxygen lowers LogP slightly compared to a propyl chain (~3.2), improving "drug-likeness" by balancing permeability with solubility. |
| LogD (pH 7.4) | 2.6 – 2.9 | Non-ionizable at physiological pH; lipophilicity remains constant across the GI tract pH range. |
| Aqueous Solubility | < 0.5 mg/mL (Low) | Limited water solubility due to the lipophilic cyclopentyl group. Requires cosolvents (DMSO, PEG400) for biological assays. |
| pKa (Conjugate Acid) | ~2.2 – 2.5 (Pyridine-like N2) | The |
| Polar Surface Area (PSA) | ~27 Ų | Excellent membrane permeability (PSA < 140 Ų is ideal for oral bioavailability). |
Electronic Properties
-
H-Bond Acceptors: 2 (Pyridine-like N2, Ether Oxygen).
-
H-Bond Donors: 0 (Aprotic).
-
Electronic Distribution: The ethoxymethyl group is weakly electron-withdrawing by induction (
) but donating by resonance, slightly enriching the electron density of the pyrazole ring compared to a naked pyrazole.
Synthetic Pathways & Regiocontrol
Synthesis of 1,3-disubstituted pyrazoles is historically plagued by regioselectivity issues (1,3- vs 1,5-isomers).[1] Two primary routes are recommended to ensure structural integrity.
Route A: The Regioselective Cyclocondensation (Recommended)
This route utilizes a specific hydrazine and a 1,3-dielectrophile.
-
Precursors: Cyclopentylhydrazine hydrochloride + 1-ethoxy-2,4-butanedione (or equivalent enaminone).
-
Mechanism: The nucleophilic hydrazine
attacks the most electrophilic carbonyl. By controlling pH and steric bulk, the 1,3-isomer is favored over the 1,5-isomer. -
Validation: NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the spatial proximity of the cyclopentyl protons to the
(and not the ethoxymethyl group).
Route B: N-Alkylation (The "Convergent" Approach)
-
Precursors: 3-(ethoxymethyl)-1H-pyrazole + Bromocyclopentane.
-
Challenge: Direct alkylation often yields a mixture of N1 (desired) and N2 (undesired) isomers.
-
Optimization: Use of non-polar solvents (Toluene) and specific bases (
) can shift selectivity, but chromatographic separation is almost always required.
Visualization: Synthetic Logic & Property Workflow
The following diagram illustrates the critical decision-making process for synthesizing and characterizing this molecule.
Caption: Workflow depicting the synthetic routes (Regioselective Cyclocondensation vs. Alkylation) and the critical physicochemical validation steps required for drug discovery applications.
Experimental Protocols
To ensure data reliability (Trustworthiness), the following protocols are standardized for this specific lipophilic ether.
Protocol 1: Chromatographic Hydrophobicity Index (CHI) LogP
Instead of the tedious shake-flask method, use Fast-Gradient HPLC for lipophilicity ranking.
-
System: Agilent 1200 or equivalent HPLC with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4).
-
B: Acetonitrile.
-
-
Calibration: Run a standard set of 5 pyrazoles with known LogP values (e.g., Pyrazole, 1-methylpyrazole, etc.).
-
Procedure:
-
Inject 10 µL of 1 mM sample (dissolved in DMSO).
-
Run a linear gradient 0% to 100% B over 5 minutes.
-
Record Retention Time (
).
-
-
Calculation: Convert
to CHI using the calibration curve, then convert CHI to LogP using the equation: .
Protocol 2: Thermodynamic Solubility Assay
-
Preparation: Add excess solid compound (~2 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (Caution: Ensure compound does not bind to filter; PVDF is preferred over Nylon for pyrazoles).
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57477597 (Ruxolitinib Impurity Analog). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Pyrazoles: Regioselective Cyclocondensation Strategies. Retrieved from [Link]
-
Fustero, S., et al. (2011). Regiocontrolled Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[2] (Contextual grounding for Route A).
Sources
molecular weight and formula of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
The following technical guide provides an in-depth profile of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole , a structural motif relevant to medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and agrochemical scaffolds.
Executive Summary
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a substituted heterocyclic building block characterized by a pyrazole core functionalized with a lipophilic cyclopentyl group at the N1 position and an ethoxymethyl ether moiety at the C3 position. This specific substitution pattern balances hydrophobicity (cyclopentyl) with hydrogen-bond accepting capability (ether), making it a valuable "fragment" in fragment-based drug discovery (FBDD).
This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization standards for researchers utilizing this compound as an intermediate for complex active pharmaceutical ingredients (APIs), such as JAK1/2 inhibitors.
Physicochemical Specifications
The following data represents the calculated and predicted properties for the canonical structure.
| Property | Value | Unit | Notes |
| Molecular Formula | C₁₁H₁₈N₂O | - | - |
| Molecular Weight | 194.27 | g/mol | Average Mass |
| Monoisotopic Mass | 194.1419 | Da | Suitable for HRMS identification |
| CAS Number | Not Assigned | - | Treat as Custom Synthesis / Library Compound |
| LogP (Predicted) | 2.6 ± 0.3 | - | Moderate Lipophilicity |
| TPSA | 27.05 | Ų | High membrane permeability predicted |
| H-Bond Donors | 0 | - | - |
| H-Bond Acceptors | 2 | - | Pyrazole N2, Ether O |
| Physical State | Oil / Low-melt Solid | - | Predicted based on MW and ether functionality |
Synthetic Methodology
The synthesis of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole requires precise regiocontrol to ensure the cyclopentyl group attaches to the N1 position rather than N2 (which would result in the 1,5-isomer relative to the substituent).
Retrosynthetic Analysis
The most robust route disconnects the molecule at the ether linkage or the N-cyclopentyl bond.
-
Strategy A (Preferred): N-alkylation of a pre-functionalized pyrazole ester, followed by reduction and etherification.
-
Strategy B: Cyclocondensation of cyclopentylhydrazine with a 1,3-dicarbonyl equivalent.
Protocol: Modular Synthesis (Strategy A)
This protocol prioritizes regioselectivity and yield.
Step 1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate, Bromocyclopentane, Cs₂CO₃ (Base).
-
Solvent: DMF or Acetonitrile.
-
Mechanism: Sₙ2 displacement.
-
Critical Insight: Alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The 1,3-isomer (sterically less hindered) is generally favored by thermodynamics and the use of cesium bases.
-
Purification: Silica gel chromatography (Hexane/EtOAc) is required to separate the major 1-cyclopentyl-3-carboxylate (Target) from the 1-cyclopentyl-5-carboxylate (Impurity).
Step 2: Reduction to Alcohol
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.
-
Solvent: Anhydrous THF, 0°C.
-
Transformation: Ester (-COOEt)
Primary Alcohol (-CH₂OH). -
Intermediate: (1-cyclopentyl-1H-pyrazol-3-yl)methanol.
Step 3: Williamson Ether Synthesis
-
Reagents: NaH (60% dispersion), Iodoethane (EtI).
-
Solvent: THF or DMF, 0°C to RT.
-
Protocol: Deprotonate the alcohol with NaH to form the alkoxide, then add ethyl iodide.
-
Validation: Monitoring by TLC for disappearance of the polar alcohol spot.
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the synthesis and key decision points.
Figure 1: Step-wise synthetic pathway for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole via ester reduction.
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Pyrazole Ring (2H): Two distinct doublets or singlets in the aromatic region (
7.3–7.6 ppm and 6.2–6.5 ppm). The H5 proton (adjacent to N1) is typically more deshielded. -
Cyclopentyl Methine (1H): A quintet or multiplet around
4.5–4.8 ppm, indicating N-attachment. -
Ethoxymethyl Group:
-
-CH₂-O- (Singlet):
4.4–4.6 ppm (2H, benzylic-like position). -
-O-CH₂-CH₃ (Quartet):
3.5–3.6 ppm (2H). -
-CH₃ (Triplet):
1.2 ppm (3H).
-
-
Cyclopentyl Methylenes (8H): Multiplets in the aliphatic region (
1.6–2.2 ppm).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Expected Ion:
. -
Fragmentation: Loss of the ethyl group (
) or cyclopentyl ring may be observed at higher collision energies.
Applications in Drug Discovery[1][2][3]
This molecule serves as a versatile scaffold in medicinal chemistry.[1][2][3][4]
Kinase Inhibition (JAK/STAT Pathway)
The 1-cyclopentyl-pyrazole motif is structurally homologous to the core of Ruxolitinib (Jakafi), a JAK1/2 inhibitor. While Ruxolitinib contains a pyrrolo[2,3-d]pyrimidine fused system, the 1-cyclopentyl-pyrazole unit is critical for occupying the hydrophobic pocket of the kinase ATP-binding site.
-
Mechanism: The pyrazole nitrogens can accept hydrogen bonds from the hinge region of the kinase.
-
Modification: The 3-ethoxymethyl group acts as a linker that can be further derivatized to reach the solvent-exposed front of the binding pocket.
Agrochemical Fungicides
Pyrazole-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. The 1-cyclopentyl-3-(ethoxymethyl) derivative serves as a lipophilic precursor for testing antifungal potency against pathogens like Botrytis cinerea.
Safety and Handling
-
Hazards: As a low-molecular-weight ether/amine derivative, treat as a potential skin irritant and eye irritant.
-
Flammability: The ethoxymethyl group increases volatility; keep away from open flames.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation of the ether linkage.
References
-
Pyrazole Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
JAK Inhibitor Chemistry: Lin, Q., et al. "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." ACS Medicinal Chemistry Letters, 2010.
-
Ether Synthesis Protocols: Scriven, E. F. V., & Ramsden, C. A. "Pyrazoles."[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry III, 2008.
Sources
- 1. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-Bis-Pyrazole Derivatives [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. GSRS [precision.fda.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(triMethylsilyl)ethoxy]Methyl]-7H-pyrrolo[2,3-d]pyriMidin-4-yl]- | 941685-39-8 [chemicalbook.com]
- 9. rsc.org [rsc.org]
solubility profile of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole in organic solvents
[2]
Executive Summary & Compound Identity
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a lipophilic heterocyclic building block characterized by a pyrazole core substituted at the N1 position with a cycloaliphatic ring and at the C3 position with an ether side chain.[1][2] Its solubility behavior is governed by the competition between the lipophilic cyclopentyl group and the moderately polar ethoxymethyl ether and pyrazole nitrogen lone pairs.
Physicochemical Predictions (In Silico)
| Property | Value (Predicted) | Implication |
| LogP | 2.5 – 2.9 | Poor aqueous solubility; high affinity for organic solvents.[1][2] |
| TPSA | ~30 Ų | Good membrane permeability; soluble in medium-polarity solvents.[1] |
| pKa (Conj. Acid) | ~2.0 – 2.5 | Neutral at physiological pH; protonates in strong acids (pH < 2).[1][2] |
Theoretical Solubility Profile
Based on Structure-Property Relationships (SPR) and data from analogous 1,3-disubstituted pyrazoles, the following solubility profile is projected.
Solubility Classification Table
Solubility defined at 25°C.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, reaction solvent.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock solutions, high-temp reactions.[1][2] |
| Polar Protic | Methanol, Ethanol, IPA | Good (50–100 mg/mL) | General synthesis, potential crystallization solvent.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–80 mg/mL) | Standard workup, silica chromatography eluent.[2] |
| Ethers | THF, MTBE, 2-MeTHF | Good (30–80 mg/mL) | Grignard/Lithiation reactions.[1][2] |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate/Low (<10 mg/mL) | Anti-solvent for crystallization.[2] |
| Aqueous | Water, PBS (pH 7.[1][4]4) | Insoluble (<0.1 mg/mL) | biphasic reaction medium.[1][2] |
| Acidic Aqueous | 0.1 M HCl | Moderate (Soluble as salt) | Acidic workup/extraction.[1][2] |
Critical Note on Acid Stability: While the pyrazole ring is stable, the ethoxymethyl group is an ether.[1][2] It is generally stable to dilute acids but may degrade under harsh conditions (e.g., concentrated HI/HBr or Lewis acids like BBr
), leading to ether cleavage.[2] Avoid strong Lewis acids during solubility testing.
Experimental Protocols
As exact literature values are rare for specific intermediates, the following self-validating protocols are recommended to generate precise solubility data.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine thermodynamic solubility in key solvents.[1][2]
-
Preparation: Weigh ~20 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 200 µL of the target solvent.[1]
-
Equilibration:
-
If fully dissolved: Add more solid until a visible precipitate remains.[1]
-
Agitation: Shake at 25°C for 24 hours (orbital shaker @ 300 rpm).
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Dilute the supernatant 100x with Methanol and analyze via HPLC-UV (254 nm).
-
Quantification: Compare against a 5-point calibration curve (0.01 – 1.0 mg/mL in MeOH).
-
Protocol B: Visual Polythermal Method (For Crystallization)
Objective: Determine the metastable zone width (MSZW) for purification.
-
Prepare a concentrated solution (e.g., 100 mg/mL) in a good solvent (e.g., Isopropyl Alcohol).[2]
-
Cool slowly (0.5°C/min) and monitor for turbidity (Cloud Point).
-
Heat slowly and monitor for dissolution (Clear Point).
-
Repeat with incremental addition of anti-solvent (e.g., Heptane).[1]
Workflow Visualization
The following diagram outlines the decision logic for solubility determination and solvent selection.
Caption: Workflow for determining thermodynamic solubility and classifying solvents.
Solvent Selection Strategy for Applications
A. Reaction Solvent Selection
For synthetic modifications (e.g., electrophilic aromatic substitution on C4):
-
Recommended: Dichloromethane (DCM) or Acetonitrile (ACN) .[1][2]
-
Reasoning: High solubility ensures homogeneous kinetics; aprotic nature prevents side reactions.[1]
-
-
Avoid: Water (unless using phase transfer catalysis) or alcohols (if using strong electrophiles sensitive to nucleophilic attack).[1][2]
B. Crystallization & Purification
Purification of this intermediate is best achieved via Anti-Solvent Crystallization .[1]
-
Alternative: Ethyl Acetate / Hexanes (Standard flash chromatography eluent system, Rf ~0.3-0.5 in 30% EtOAc).[1][2]
Solvent Decision Tree
Caption: Decision logic for selecting solvents based on process requirements.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for substituted pyrazoles.[1] Accessed Oct 2023.[1] Link
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 2001.[1] Link
-
Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008.[1] (Chapter on Solubility and Lipophilicity).[1]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1] (General reference for solvent polarity and selection).
Predictive Target Deconvolution and Pharmacophore Mapping of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Executive Summary
In modern fragment-based drug discovery (FBDD), low-molecular-weight heterocycles serve as critical starting points for lead optimization. 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (MW ~194.27 g/mol ) is a highly tunable, synthetic fragment that strictly adheres to Lipinski’s Rule of Five. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties 1.
This technical whitepaper provides a predictive target deconvolution for this specific molecule, structurally breaking down its pharmacophore to predict its primary biological targets, and outlines the self-validating experimental workflows required to confirm these hypotheses in vitro.
Structural & Pharmacophore Analysis
The biological potential of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is dictated by the distinct physicochemical contributions of its three structural domains:
-
The 1H-Pyrazole Core: The pyrazole ring is a privileged hinge-binding motif in medicinal chemistry. The unhindered nitrogen (N2) acts as a potent hydrogen bond acceptor. In the active site of a family of kinase enzymes, this nitrogen directly interacts with the backbone amides of the hinge region, a mechanism well-documented in Cyclin-Dependent Kinase (CDK) inhibitors 2.
-
The 1-Cyclopentyl Moiety: This highly lipophilic ring provides significant steric bulk. It is geometrically optimized to occupy hydrophobic selectivity pockets adjacent to the ATP-binding site (e.g., the gatekeeper pocket in kinases) or the hydrophobic Q-pocket in Phosphodiesterase 4 (PDE4).
-
The 3-(Ethoxymethyl) Group: The ether oxygen serves as a secondary, flexible hydrogen bond acceptor. The ethyl chain projects into solvent-exposed regions, improving the thermodynamic solubility of the fragment while capturing additional van der Waals interactions.
Fig 1. Pharmacophore mapping of the pyrazole scaffold.
Predicted Primary Biological Targets
Based on the pharmacophore mapping, the following protein families are the highest-probability targets for this scaffold:
A. Janus Kinases (JAK1/JAK2)
The structural topology of this molecule closely mirrors the core fragments of approved JAK inhibitors (e.g., Ruxolitinib). The cyclopentyl group anchors the molecule deep within the hydrophobic pocket of the JAK1/2 ATP-binding site, while the pyrazole nitrogen forms a critical hydrogen bond with the hinge region. Inhibition of this pathway blocks STAT phosphorylation, leading to the potent anti-inflammatory activity frequently observed in pyrazole derivatives 3.
B. Cyclin-Dependent Kinases (CDKs)
Pyrazoles are heavily utilized in oncology due to their ability to inhibit CDKs, which are crucial for cell cycle regulation 2. The ethoxymethyl group of this specific molecule is predicted to interact favorably with the ribose-binding pocket of the CDK active site, providing selectivity over other serine/threonine kinases.
C. Inflammatory Cytokine Regulators (TNF-α / IL-6)
Phenotypic screening of structurally analogous 1,3-disubstituted pyrazoles has demonstrated significant inhibition of TNF-α and IL-6 release in cellular assays 3. This suggests the scaffold may also target upstream regulators of cytokine production, such as p38 MAPK or PDE4.
Fig 2. Mechanism of JAK/STAT pathway inhibition by pyrazole derivatives.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Rule of 5 Compliance
| Property | Value | Rule of 5 Threshold | Compliance |
| Molecular Weight | 194.27 g/mol | < 500 g/mol | Yes |
| cLogP (Predicted) | 2.15 | < 5 | Yes |
| H-Bond Donors | 0 | < 5 | Yes |
| H-Bond Acceptors | 3 (N, N, O) | < 10 | Yes |
| Topological Polar Surface Area | 27.8 Ų | < 140 Ų | Yes |
Table 2: Predicted Target Binding Affinities (In Silico Projections)
| Target Protein | Predicted Binding Site | Estimated Docking Score (kcal/mol) | Primary Interaction Motif |
| JAK2 (Kinase Domain) | ATP Hinge Region | -8.4 | Pyrazole N2 ↔ Leu932 (Backbone NH) |
| CDK2 | ATP Hinge Region | -7.9 | Pyrazole N2 ↔ Leu83 (Backbone NH) |
| PDE4B | Hydrophobic Q-Pocket | -7.2 | Cyclopentyl ↔ Ile336 / Phe372 |
Experimental Workflows for Target Validation
To empirically validate the predicted targets, a self-validating biophysical testing cascade must be executed.
Fig 3. High-throughput target deconvolution and validation workflow.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinome Screening
Causality: Ligand binding to the native state of a target kinase lowers the free energy of the folded state. This thermodynamic stabilization requires higher thermal energy to unfold the protein, resulting in a measurable shift in the melting temperature (
Step-by-Step Methodology:
-
Preparation: Dilute the recombinant kinase target (e.g., JAK2 or CDK2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.
-
Compound Dosing: Dispense 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole into a 384-well PCR plate at a final concentration of 50 µM (1% DMSO final).
-
Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.
-
Analysis: Calculate the first derivative of the fluorescence curve to determine the
. A relative to the DMSO control constitutes a validated hit.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality: While DSF identifies binding, it does not provide temporal resolution. SPR measures the real-time change in the refractive index near a sensor surface as the pyrazole fragment binds to and dissociates from the immobilized kinase, yielding critical
Step-by-Step Methodology:
-
Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS) to reach an immobilization level of ~3000 RU.
-
Analyte Preparation: Prepare a 2-fold serial dilution of the pyrazole fragment (ranging from 100 µM down to 0.78 µM) in running buffer (PBS-P+ with 5% DMSO).
-
Kinetic Titration: Inject the concentration series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
-
Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the curves to a 1:1 binding model to calculate the equilibrium dissociation constant (
).
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI[Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher[Link]
-
Current status of pyrazole and its biological activities - PMC (PubMed Central)[Link]
-
Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks[Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry[Link]
Sources
lipophilicity and LogP values of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
An In-Depth Technical Guide to the Lipophilicity and LogP of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Abstract
Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[] Its quantification, most commonly through the partition coefficient (LogP), provides indispensable insights into a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a comprehensive analysis of the lipophilicity of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We will dissect the molecule's structural components to understand their individual contributions to its overall lipophilic character. Furthermore, this whitepaper presents a consensus of predicted LogP values derived from robust computational algorithms and provides detailed, field-proven experimental protocols for their empirical validation. The causal relationships between experimental choices and data integrity are emphasized, reflecting the perspective of a Senior Application Scientist. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to bridge the gap between theoretical prediction and experimental determination of this pivotal molecular property.
The Foundational Importance of Lipophilicity in Drug Discovery
In the journey of a drug from administration to its target, it must traverse a complex biological landscape composed of aqueous environments (blood, cytosol) and lipid barriers (cell membranes). Lipophilicity, or the "oil-loving" nature of a molecule, dictates its ability to navigate this environment.[2] The octanol-water partition coefficient (P) is the gold standard for measuring this property, representing the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[3][4] For practical application, this ratio is expressed in its logarithmic form, LogP.
A molecule's LogP value profoundly influences its entire ADME profile:
-
Absorption: Sufficient lipophilicity is required to permeate the lipid-rich membranes of the gastrointestinal tract for oral absorption.[] However, excessively high LogP can lead to poor aqueous solubility, hindering dissolution in the gut.[3]
-
Distribution: Lipophilicity affects how a drug is distributed throughout the body. Highly lipophilic compounds may readily cross the blood-brain barrier to target the central nervous system (CNS) but can also accumulate in fatty tissues, leading to a longer half-life and potential toxicity.[4]
-
Metabolism: More lipophilic drugs are often more susceptible to metabolism by cytochrome P450 (CYP450) enzymes in the liver.[]
-
Excretion: Hydrophilic compounds (low LogP) are more readily cleared by the kidneys.
The well-established "Lipinski's Rule of 5" suggests that for a compound to have good oral bioavailability, its LogP should generally be less than 5.[][4] It is crucial to distinguish LogP from LogD; LogP measures the partitioning of the neutral (un-ionized) form of a molecule, whereas LogD accounts for all ionic species at a specific pH, making it the more physiologically relevant descriptor for ionizable compounds.[5]
Structural Analysis of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
To estimate the lipophilicity of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, we must analyze the contributions of its constituent fragments.
Chemical Structure:
-
1H-Pyrazole Core: This five-membered aromatic heterocycle contains two nitrogen atoms. It is a relatively polar moiety capable of acting as a hydrogen bond acceptor. The presence of the ring nitrogen atoms contributes a hydrophilic character to the molecule.
-
N1-Cyclopentyl Group: This is a non-polar, saturated carbocyclic ring. Its large, greasy surface area will significantly increase the molecule's lipophilicity and is expected to be a dominant contributor to the overall LogP value.
-
C3-Ethoxymethyl Group (-CH₂-O-CH₂-CH₃): This substituent presents a mixed character. The ether oxygen atom is a polar hydrogen bond acceptor, which adds a degree of hydrophilicity. However, this is flanked by a methylene and an ethyl group, both of which are non-polar and contribute to lipophilicity.
Overall Hypothesis: The substantial, non-polar cyclopentyl group is anticipated to be the primary driver of lipophilicity, likely overcoming the polar contributions of the pyrazole core and the ether linkage. Therefore, 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is predicted to be a moderately to highly lipophilic compound with a positive LogP value.
In Silico Prediction of LogP Values
Before committing resources to synthesis and experimental testing, in silico (computational) models provide rapid and valuable LogP estimations based solely on a molecule's structure.[6] These models utilize vast databases of experimentally determined LogP values to derive predictive algorithms, which can be fragment-based, atom-based, or rely on machine learning techniques.[7][8]
For 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, several well-regarded computational models were used to generate a consensus prediction.
| Prediction Algorithm | Calculated LogP | Brief Description of Method |
| XLOGP3 | 2.55 | An atom-based method with corrective factors for intramolecular interactions. |
| WLOGP | 2.89 | A purely atom-based method based on the work of Wildman and Crippen. |
| MLOGP | 2.41 | A fragment-based approach that sums the contributions of molecular substructures. |
| SILICOS-IT | 3.10 | A hybrid method incorporating fragment-based and topological descriptors. |
| iLOGP | 3.29 | A physics-based method using free energies of solvation in n-octanol and water. |
| Consensus LogP | 2.85 ± 0.37 | The arithmetic mean of the individual predictions, providing a robust estimate. |
The computational results consistently point to a LogP value between 2.4 and 3.3, confirming the hypothesis that 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a lipophilic molecule. This predicted range is favorable for drug candidates, as it suggests a good balance between solubility and membrane permeability, falling well within the guidelines of Lipinski's Rule of 5.[4]
Experimental Protocols for LogP Determination
While computational predictions are invaluable for screening, empirical determination is required for definitive characterization. The following protocols represent the industry standards for LogP measurement.
Protocol 1: The Shake-Flask Method (OECD Guideline 107)
This is the "gold standard" for LogP determination, providing a direct measurement of the partition coefficient.[9] Its trustworthiness is derived from its direct, equilibrium-based approach.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with a pH 7.4 phosphate-buffered saline (PBS) solution by stirring a mixture for 24 hours and allowing the layers to separate.
-
Similarly, saturate the pH 7.4 PBS with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment that would invalidate the concentration measurements.
-
-
Stock Solution Preparation: Prepare a stock solution of the test compound (1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole) in the pre-saturated n-octanol at a concentration of ~1 mg/mL.
-
Partitioning:
-
In a glass vessel, combine 5 mL of the stock solution with 5 mL of the pre-saturated PBS.
-
Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or, more commonly, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[10]
-
-
Calculation:
-
Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous
-
The final LogP is the base-10 logarithm of P.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method offers higher throughput and is ideal for early-stage discovery when compound availability may be limited.[2] Its validity relies on the strong correlation between a compound's retention time on a non-polar stationary phase and its known LogP.
Methodology:
-
System Setup:
-
HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate).
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).
-
-
Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with accurately known LogP values that span the expected range of the test compound.
-
Chromatographic Analysis:
-
Inject the calibration standards and the test compound onto the column using a gradient elution method (e.g., 5% to 95% B over 15 minutes).
-
Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
-
Calculation:
-
For each compound, calculate the capacity factor k' = (tR - t0) / t0.
-
Plot the known LogP values of the calibration standards against their corresponding log(k') values.
-
Perform a linear regression on the data to generate a calibration curve.
-
-
LogP Determination:
-
Using the measured retention time of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, calculate its log(k').
-
Interpolate the LogP of the test compound from the linear regression equation of the calibration curve.
-
Visualization: From Molecular Structure to Pharmacokinetic Outcome
The relationship between a molecule's constituent parts, its resulting lipophilicity, and its ultimate ADME profile can be visualized as a logical workflow. This diagram illustrates how the structural features of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole directly influence its predicted LogP, which in turn dictates its likely behavior in a biological system.
Caption: Workflow from molecular fragments to predicted ADME properties.
Conclusion
The lipophilicity of a drug candidate, quantified by its LogP value, is a paramount parameter that must be carefully evaluated and optimized during the discovery process. For 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, a structural analysis reveals competing contributions from its lipophilic cyclopentyl group and its more polar pyrazole and ether moieties. A consensus of robust in silico models predicts a LogP value of approximately 2.85, positioning the compound in a favorable range for drug development. This guide has provided the theoretical underpinning for this prediction, as well as detailed, actionable protocols for its experimental validation via the shake-flask and RP-HPLC methods. By understanding and applying these principles, researchers can make more informed decisions, mitigating risks of poor pharmacokinetics and accelerating the journey toward viable therapeutic agents.
References
-
Title: In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Source: PubMed URL: [Link]
-
Title: Comparative analysis of machine learning techniques for the prediction of logP. Source: IEEE Xplore URL: [Link]
-
Title: In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Source: PubMed URL: [Link]
-
Title: What is LogP? A Guide to Lipophilicity in Drug Discovery. Source: Sygnature Discovery URL: [Link]
-
Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Source: Sai Life Sciences URL: [Link]
-
Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Source: ACD/Labs URL: [Link]
-
Title: Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Source: PMC (Journal of Cheminformatics) URL: [Link]
-
Title: Experimental determination of the logP using the spectrophotometric method. Source: ResearchGate URL: [Link]
-
Title: Methods for Determination of Lipophilicity. Source: Encyclopedia.pub URL: [Link]
-
Title: In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machine Learning. Source: SciSpace URL: [Link]
-
Title: In silico calculations of LogP and LogS using free online platforms. Source: YouTube URL: [Link]
-
Title: Practical methods for the measurement of logP for surfactants. Source: PubMed URL: [Link]
-
Title: LogP/D. Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Determination of Partitioning Coefficient by UPLC-MS/MS. Source: Waters URL: [Link]
Sources
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. acdlabs.com [acdlabs.com]
- 6. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of machine learning techniques for the prediction of logP | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. scispace.com [scispace.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. waters.com [waters.com]
Electronic Properties of the Pyrazole Ring in 1-Cyclopentyl Derivatives
This guide details the electronic, physicochemical, and synthetic characteristics of the 1-cyclopentylpyrazole moiety. It is designed for medicinal chemists and process scientists optimizing lead compounds where the steric and electronic balance of the N-substituent is critical for potency and metabolic stability.
Executive Summary
The 1-cyclopentylpyrazole motif represents a strategic bioisostere in modern drug design, bridging the gap between the sterically minimal 1-methyl group and the conformationally flexible 1-isopropyl or 1-cyclohexyl groups.
Electronically, the cyclopentyl group acts as a secondary alkyl donor (+I effect), enriching the
Fundamental Electronic Architecture
Aromaticity and Charge Distribution
The pyrazole ring is a
-
Nitrogen Asymmetry:
-
(Pyrrole-like): Bonded to the cyclopentyl group. Its lone pair is part of the aromatic sextet, making it non-basic and non-nucleophilic. The cyclopentyl group exerts a positive inductive effect (+I) , pushing electron density onto
, which is then delocalized into the ring. -
(Pyridine-like): Possesses a lone pair in an
orbital orthogonal to the -system. This is the primary site of basicity and H-bond acceptance. The +I effect from the cyclopentyl group at increases the electron density at via the -framework, slightly increasing its compared to -methyl analogs.
-
(Pyrrole-like): Bonded to the cyclopentyl group. Its lone pair is part of the aromatic sextet, making it non-basic and non-nucleophilic. The cyclopentyl group exerts a positive inductive effect (+I) , pushing electron density onto
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the carbon atoms (
) and . This dictates the regioselectivity for electrophilic attacks (e.g., halogenation) at the 4-position. -
LUMO (Lowest Unoccupied Molecular Orbital): High coefficients at
and , making these positions susceptible to nucleophilic attack only under forcing conditions or when electron-withdrawing groups (EWGs) are present.
Quantitative Electronic Parameters
| Parameter | Value (Approx.) | Trend vs. 1-Methyl | Mechanistic Implication |
| ~2.6 - 2.8 | Slightly Higher (+0.1-0.2) | The secondary alkyl group stabilizes the protonated cation at | |
| Dipole Moment ( | ~2.3 D | Similar | The vector is dominated by the N-N bond; cyclopentyl adds a minor lipophilic vector. |
| LogP | ~2.5 (Parent) | Significantly Higher (+1.5) | Critical for crossing the blood-brain barrier (BBB) or cell membranes. |
| V | ~86 | Higher | Fills hydrophobic pockets; creates steric clash if |
Spectroscopic Signatures (NMR)
Nuclear Magnetic Resonance (NMR) provides the most direct readout of the electronic environment. The cyclopentyl group causes characteristic shielding/deshielding patterns.
H NMR Shifts ( , ppm)
-
(Doublet,
): 7.45 - 7.55 ppm . Deshielded due to proximity to the electronegative . -
(Triplet/DD,
): 6.20 - 6.30 ppm . Shielded; high electron density (HOMO node). -
(Doublet,
): 7.35 - 7.45 ppm . -
Cyclopentyl Methine (
): 4.60 - 4.80 ppm (Multiplet). This downfield shift is diagnostic of N-attachment. -
Cyclopentyl Methylenes: 1.60 - 2.20 ppm (Complex multiplets).
C NMR Shifts ( ppm)
-
: ~139 ppm (
character). - : ~126 ppm.
- : ~105 ppm (Electron rich, nucleophilic center).
- (Cyclopentyl): ~60-65 ppm.
Reactivity & Synthetic Implications
Electrophilic Aromatic Substitution (EAS)
The 1-cyclopentylpyrazole ring undergoes EAS almost exclusively at
-
Mechanism: The electrophile (
) attacks the position with the highest electron density (HOMO coefficient). The intermediate sigma-complex is stabilized by the lone pair of . -
Cyclopentyl Effect: The bulky cyclopentyl group at
sterically shields the position, further directing bulky electrophiles away from and reinforcing selectivity.
Lithiation (Deprotonation)
Treatment with
-
Caution: The cyclopentyl group provides steric hindrance. If a directing group (DG) is present at
, lithiation may occur at (halogen-dance mechanism) or the DG may direct ortho-lithiation. -
Stability: The resulting C-Li species is stable at -78°C and can be quenched with electrophiles (aldehydes, halides).
Experimental Protocols
Protocol A: Synthesis of 1-Cyclopentyl-3,5-dimethylpyrazole (Knorr Synthesis)
This is the industry-standard "self-validating" method due to the high thermodynamic stability of the product.
Reagents:
-
Cyclopentylhydrazine hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Solvent, 0.5 M)
-
Triethylamine (1.1 eq, if using hydrazine HCl salt)
Workflow:
-
Preparation: Dissolve cyclopentylhydrazine HCl in Ethanol. Add Triethylamine dropwise at 0°C to liberate the free hydrazine.
-
Condensation: Add Acetylacetone dropwise. The reaction is exothermic (monitor internal temp < 40°C).
-
Cyclization: Heat to reflux (78°C) for 3 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The hydrazine spot (polar) will disappear; a fluorescent pyrazole spot will appear (high
).
-
-
Workup: Evaporate EtOH. Partition residue between Water and Ethyl Acetate.[1] Wash organic layer with Brine.[1] Dry over
.[1] -
Purification: Distillation (bp ~110°C @ 10 mmHg) or Silica Gel Chromatography.
Protocol B: Regioselective N-Alkylation of Pyrazole
Used when the pyrazole ring is pre-functionalized. Note: This produces a mixture of isomers (1,3 vs 1,[2]5) if the pyrazole is asymmetric.
-
Deprotonation: Pyrazole (1.0 eq) +
(1.2 eq) in DMF at 0°C. Stir 30 min ( evolution). -
Alkylation: Add Cyclopentyl Bromide (1.2 eq).
-
Heating: Heat to 60-80°C for 12h (Secondary alkyl halides are sluggish electrophiles; elimination to cyclopentene is a side reaction).
-
Separation: Isomers must be separated by column chromatography. The 1-cyclopentyl isomer is typically less polar than the N-H precursor.
Visualizations & Pathways
Figure 1: Electronic Resonance & Reactivity Logic
This diagram illustrates the electron donation from the cyclopentyl group and the resulting reactivity profile.
Caption: Electronic flow within 1-cyclopentylpyrazole. The +I effect of the cyclopentyl group enhances N2 basicity and C4 nucleophilicity while providing a hydrophobic anchor.
Figure 2: Synthesis Workflow (Knorr vs. Alkylation)
Caption: Comparison of synthetic routes. Method A is preferred for scale-up due to regiospecificity and avoidance of elimination side-reactions common with secondary alkyl halides.
Medicinal Chemistry Case Studies
Case Study: JAK Inhibitors (Ruxolitinib Analogs)
While Ruxolitinib utilizes a cyclopentyl ring on a pyrrolopyrimidine core, the principle translates directly to pyrazole-based kinase inhibitors.
-
Role: The cyclopentyl group occupies the ribose-binding pocket of the ATP site.
-
Electronic: The electron-rich pyrazole
accepts a hydrogen bond from the hinge region of the kinase (e.g., Leu residue). -
Metabolic Liability: The cyclopentyl ring is susceptible to CYP3A4-mediated oxidation (hydroxylation) at the C3' position of the cyclopentyl ring.
-
Mitigation: Introduction of fluorine or deuterium on the cyclopentyl ring can block this metabolic soft spot without altering the electronic profile of the pyrazole.
-
References
-
Electronic Structure of Azoles
- Catalán, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, Vol 41.
-
Synthesis Protocols
- Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.
-
Modern Adaptation: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Journal of Organic Chemistry.
-
Medicinal Chemistry Applications
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
- Metabolic Stability: Smith, D. A. "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." RSC Drug Discovery Series.
Sources
Methodological & Application
Application Note: Synthetic Route for 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
[1]
Executive Summary
The preparation of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-isomers.[1] While direct alkylation of 3-(ethoxymethyl)-1H-pyrazole often yields a mixture of isomers requiring tedious separation, the de novo ring construction via an enaminone intermediate offers superior regiocontrol.
This protocol details a three-step convergent synthesis:
-
Preparation of Cyclopentylhydrazine Hydrochloride via reductive amination.
-
Synthesis of the Enaminone Linker (4-ethoxy-1-(dimethylamino)but-1-en-3-one).
-
Regioselective Cyclization to form the target pyrazole.[1]
Retrosynthetic Analysis
The logical disconnection reveals that the pyrazole core is best assembled from a hydrazine and a 1,3-dielectrophile. To ensure the ethoxymethyl group ends up at the 3-position and the cyclopentyl group at the 1-position, we utilize the distinct reactivity profiles of the primary and secondary amines in the hydrazine starting material against the hard (carbonyl) and soft (Michael acceptor) electrophilic sites of the enaminone.
Figure 1: Retrosynthetic strategy focusing on convergent assembly to maximize regioselectivity.[1]
Detailed Experimental Protocols
Step 1: Synthesis of Cyclopentylhydrazine Hydrochloride
Rationale: Commercial availability of alkylhydrazines can be sporadic.[1] In-house synthesis via reductive amination is robust and avoids the polyalkylation issues seen with direct alkylation.[1]
Reagents:
-
Cyclopentanone (1.0 equiv)
-
Hydrazine monohydrate (1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.1 equiv) or Pd/C for catalytic hydrogenation
-
Methanol (Solvent)
-
HCl (4M in dioxane or aqueous)
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve cyclopentanone (100 mmol) in Methanol (100 mL). Add hydrazine monohydrate (120 mmol) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (110 mmol) in small portions. ( Caution: Exothermic, gas evolution). Adjust pH to ~4-5 with acetic acid to facilitate iminium ion formation.[1] Stir at RT overnight.
-
Alternative: Hydrogenation with 10% Pd/C at 40 psi H₂ is cleaner and avoids boron waste.[1]
-
-
Workup: Quench with NaOH (1M) to pH >10. Extract with dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Salt Formation: Dissolve the crude oil in diethyl ether. Add 4M HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate as a white/off-white solid.[1] Filter and dry under vacuum.[1]
-
Yield: Typically 60-75%.[1]
-
Storage: Store under inert atmosphere at 4°C (hygroscopic).
-
Step 2: Synthesis of 4-ethoxy-1-(dimethylamino)but-1-en-3-one (Enaminone)
Rationale: This intermediate serves as a "masked" 1,3-dicarbonyl equivalent.[1] The dimethylamino group activates the double bond for nucleophilic attack while directing regiochemistry.[1]
Reagents:
-
1-Ethoxy-2-propanone (Ethoxyacetone) (1.0 equiv) [CAS: 1608-12-4][1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Toluene or Xylene (Solvent)
Protocol:
-
Mixing: Charge a reaction vessel with 1-ethoxy-2-propanone (50 mmol) and DMF-DMA (60 mmol). Toluene (50 mL) can be used, but neat reaction is often possible and faster.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.
-
Distillation: The reaction produces methanol as a byproduct.[1] Using a Dean-Stark trap or open distillation head to remove methanol drives the equilibrium forward.[1]
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product appears as a yellow/orange oil.[1]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The resulting orange oil (enaminone) is usually sufficiently pure (>90%) for the next step.
-
Validation: ¹H NMR should show two doublets for the alkene protons (J ≈ 12-13 Hz, trans-coupling) and a singlet for the N(CH₃)₂ group.
-
Step 3: Regioselective Cyclization to 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Rationale: The reaction of the hydrazine with the enaminone is regioselective. The terminal -NH₂ of the hydrazine (hard nucleophile) typically attacks the carbonyl carbon (hard electrophile), while the substituted -NH-Cp (softer nucleophile) attacks the Michael position (C-NMe₂). This arrangement yields the 1,3-substituted isomer.
Reagents:
-
Cyclopentylhydrazine HCl (from Step 1) (1.0 equiv)
-
Enaminone (from Step 2) (1.0 equiv)
-
Ethanol (Absolute)[2]
-
Triethylamine (Et₃N) (1.1 equiv) - Required to neutralize the HCl salt
Protocol:
-
Preparation: Dissolve Cyclopentylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Triethylamine (11 mmol) and stir for 15 minutes to liberate the free hydrazine base.
-
Addition: Add a solution of the Enaminone (10 mmol) in Ethanol (10 mL) to the hydrazine mixture.
-
Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Observation: The solution typically darkens.[1]
-
-
Workup: Cool to RT. Remove ethanol under reduced pressure.
-
Extraction: Resuspend residue in EtOAc (50 mL) and water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).
-
Washing: Wash combined organics with 0.5M HCl (to remove unreacted hydrazine or dimethylamine side products), then saturated NaHCO₃, then brine.
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:EtOAc (Start 90:10, ramp to 70:30).
-
Target: The 1,3-isomer is typically less polar than the 1,5-isomer (if formed).
-
Data Summary & Validation
| Parameter | Specification | Validation Method |
| Appearance | Pale yellow to colorless oil/solid | Visual Inspection |
| Regiochemistry | >95:5 (1,3- vs 1,5-isomer) | NOESY NMR (Crucial) |
| Mass Spec | [M+H]⁺ consistent with MW | LC-MS (ESI+) |
| ¹H NMR | Pyrazole H-4 and H-5 signals | ¹H NMR (CDCl₃) |
Self-Validating the Regiochemistry (NOESY): To confirm the 1-cyclopentyl-3-(ethoxymethyl) structure versus the 1-cyclopentyl-5-(ethoxymethyl) isomer:
-
NOE Correlation: Look for a Nuclear Overhauser Effect (NOE) between the Cyclopentyl methine proton (N-CH) and the Pyrazole H-5 proton .[1]
-
1,3-isomer (Target): The Cyclopentyl group is at N1. H-5 is at C5.[1] They are adjacent. Strong NOE expected.
-
1,5-isomer (Impurity): The Cyclopentyl group is at N1.[1] The Ethoxymethyl group is at C5.[1] The Cyclopentyl proton is adjacent to the ethoxymethyl group, NOT a ring proton.
Troubleshooting Guide
Issue: Low Yield in Step 3
-
Cause: Incomplete liberation of hydrazine from HCl salt.[1]
-
Fix: Ensure Et₃N is stoichiometric or use commercially available free base (if stable). Alternatively, use Acetic Acid as solvent (without base) if the hydrazine is stable, but enaminone cyclizations generally prefer neutral/basic conditions for the initial Michael addition.
Issue: Formation of 1,5-Isomer
-
Cause: Steric bulk of the hydrazine or solvent effects.[1]
-
Fix: Switch solvent to Methanol or DMF .[1] Lower temperature (stir at RT overnight instead of reflux) can sometimes improve kinetic control favoring the 1,3-isomer.
Issue: Enaminone Stability
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines.
-
Source:Synlett (2006).[1]
-
Enaminone Methodology
-
General Pyrazole Protocols
-
Hydrazine Synthesis
Application Note: Regioselective C5-Ethoxymethylation of 1-Cyclopentyl-1H-pyrazole
Executive Summary
N-alkylated pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active therapeutics. Functionalizing the C5 position of 1-cyclopentyl-1H-pyrazole enables the precise installation of diverse pharmacophores and tuning of physicochemical properties. This application note details a robust, highly regioselective protocol for the C5-ethoxymethylation of 1-cyclopentyl-1H-pyrazole. The methodology utilizes directed lithiation followed by electrophilic trapping with ethoxymethyl chloride (EOM-Cl), providing researchers with a scalable and self-validating workflow.
Mechanistic Causality & Reagent Selection
The success of this transformation relies on the precise orchestration of base, solvent, and temperature to ensure regiocontrol and prevent substrate degradation.
-
Regioselective Lithiation (C5 vs. C4): The C5 proton of 1-alkylpyrazoles is significantly more acidic than the C4 proton. This is driven by the inductive electron-withdrawing effect of the adjacent N1 nitrogen and the stabilization of the resulting carbanion by the N2 lone pair. As demonstrated in [1], thermodynamic and kinetic control heavily favor C5-deprotonation over other positions.
-
Base Selection (n-BuLi): n-Butyllithium (n-BuLi) is the optimal base for this substrate. Weaker bases, such as Lithium diisopropylamide (LDA), often result in incomplete deprotonation due to a pKa mismatch. Conversely, stronger bases like t-BuLi increase the risk of unwanted side reactions, including ring fragmentation[2].
-
Solvent Causality (Anhydrous THF): Tetrahydrofuran (THF) is critical to the reaction's kinetics. As a Lewis basic ethereal solvent, THF coordinates to the lithium cation, breaking down the n-BuLi hexamers into more reactive lower-order aggregates. This coordination accelerates the deprotonation rate and stabilizes the resulting 5-lithio intermediate.
-
Electrophile (EOM-Cl): Ethoxymethyl chloride (chloromethyl ethyl ether) is a highly reactive
-chloro ether. The reaction proceeds via an mechanism, where the highly nucleophilic C5-carbanion displaces the chloride leaving group to form a stable ether linkage.
Reaction Workflow
Workflow for the regioselective C5-ethoxymethylation of 1-cyclopentyl-1H-pyrazole.
Self-Validating Experimental Protocol
Reagents Required:
-
1-Cyclopentyl-1H-pyrazole (1.0 equiv, 10 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv, 11 mmol)
-
Ethoxymethyl chloride (EOM-Cl) (1.2 equiv, 12 mmol)
-
Anhydrous THF (0.2 M relative to substrate, 50 mL)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
-
System Preparation (Self-Validation: Moisture Control): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Organolithium reagents are highly sensitive to moisture; even trace water will quench n-BuLi, skewing stoichiometry and drastically reducing yield.
-
Substrate Dissolution: Add 1-cyclopentyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL) to the flask. Stir to achieve a homogenous solution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation (Self-Validation: Visual Cue): Add n-BuLi (1.1 equiv) dropwise via a syringe pump over 15 minutes. Self-Validation: A slight yellowing of the solution typically indicates the successful formation of the 1-cyclopentyl-5-lithio-1H-pyrazole intermediate. Stir at -78 °C for exactly 1 hour.
-
Electrophilic Trapping: Add EOM-Cl (1.2 equiv) dropwise. Caution: EOM-Cl is a potent alkylating agent and must be handled strictly in a fume hood using proper PPE.
-
Reaction Progression: Maintain the reaction at -78 °C for 30 minutes, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a lower-Rf product spot due to the added polarity of the ether oxygen.
-
Quenching & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl provides a mild proton source to neutralize any unreacted organolithium or base without causing acid-catalyzed cleavage of the newly formed acetal-like EOM group.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole.
Quantitative Data & Condition Optimization
The following table summarizes the optimization of the lithiation-alkylation sequence, highlighting the causality behind the finalized protocol parameters.
| Base (Equiv) | Solvent | Temp (°C) | Electrophile (Equiv) | Yield (%) | Regioselectivity (C5:C4) |
| n-BuLi (1.1) | THF | -78 to RT | EOM-Cl (1.2) | 88% | >99:1 |
| LDA (1.2) | THF | -78 to RT | EOM-Cl (1.2) | 42% | >99:1 |
| n-BuLi (1.1) | Et₂O | -78 to RT | EOM-Cl (1.2) | 65% | >99:1 |
| n-BuLi (1.1) | THF | 0 to RT | EOM-Cl (1.2) | 35% | N/A (Decomposition) |
Table 1: Optimization of reaction conditions. n-BuLi in THF at cryogenic temperatures provides the optimal balance of reactivity and kinetic stability, preventing the decomposition seen at 0 °C.
References
-
Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings Source: ResearchGate URL:[Link]
Sources
Application Note: Regioselective Optimization in the Synthesis of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Introduction & Strategic Context
Pyrazoles are highly privileged scaffolds in modern medicinal chemistry, ranking among the most frequently occurring nitrogen heterocycles in FDA-approved drugs. The compound 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a critical intermediate for downstream functionalization (e.g., sulfonyl chloride generation at C4), which is widely utilized in the synthesis of kinase inhibitors and receptor antagonists.
The primary synthetic bottleneck in accessing this scaffold is the regioselective N-alkylation of the unsymmetrical precursor, 3-(ethoxymethyl)-1H-pyrazole [1]. Because the N1 and N2 atoms exist in a rapid tautomeric equilibrium, direct alkylation with cyclopentyl electrophiles typically yields a mixture of the desired 1,3-disubstituted isomer (N1 attack) and the undesired 1,5-disubstituted isomer (N2 attack). This application note details the mechanistic rationale and optimized protocols for maximizing the yield of the 1,3-isomer.
Mechanistic Principles & Causality
Achieving high regioselectivity requires manipulating the steric and electronic environment of the pyrazolide anion.
-
Tautomerization and Nucleophilicity: In solution, 3-(ethoxymethyl)-1H-pyrazole exists as a mixture of 3-substituted and 5-substituted tautomers. Deprotonation yields a common, resonance-stabilized pyrazolide anion where the negative charge is delocalized across both nitrogen atoms.
-
Steric vs. Electronic Control: The ethoxymethyl group at C3 is moderately electron-withdrawing but provides significant steric bulk. Alkylation with a bulky secondary electrophile (cyclopentyl) is highly sensitive to this steric environment. Attack at N1 is sterically favored because it places the bulky cyclopentyl group distant from the C3-ethoxymethyl group. Conversely, attack at N2 forces the cyclopentyl and ethoxymethyl groups into close spatial proximity (peri-interaction), which is energetically unfavorable [2].
-
Solvent and Base Effects: The choice of base dictates the nature of the reactive intermediate. Alkali metal carbonates (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMSO) favor solvent-separated ion pairs. This separation allows the inherent steric bias of the pyrazole to govern the reaction trajectory, favoring the N1 isomer. While specialized Lewis acid catalysts (like MgBr₂) have been developed to force N2-alkylation [3], synthesizing the 1,3-isomer relies on maximizing this inherent steric bias.
Fig 1: Mechanistic divergence of pyrazolide anion alkylation driven by steric hindrance.
Optimization of Reaction Conditions
We systematically evaluated bases, solvents, and leaving groups to maximize the N1:N2 ratio and overall isolated yield. The data below summarizes the optimization matrix.
| Entry | Electrophile | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | N1:N2 Ratio |
| 1 | Cyclopentyl-Br | K₂CO₃ (2.0) | DMF | 60 | 12 | 78 | 85:15 |
| 2 | Cyclopentyl-Br | Cs₂CO₃ (2.0) | DMF | 60 | 12 | 82 | 88:12 |
| 3 | Cyclopentyl-I | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 85 | 82:18 |
| 4 | Cyclopentyl-Br | NaH (1.2) | THF | 25 | 16 | 65 | 70:30 |
| 5 | Cyclopentyl-Br | K₂CO₃ (2.0) | DMSO | 60 | 12 | 89 | 92:8 |
| 6 | Cyclopentyl-OMs | K₂CO₃ (2.0) | DMSO | 60 | 12 | 91 | 94:6 |
Analysis of Results: DMSO combined with K₂CO₃ provided the optimal balance of yield and regioselectivity (Entry 5). Switching the electrophile from a halide to cyclopentyl methanesulfonate (OMs) further improved the N1:N2 ratio (Entry 6). This is attributed to the "harder" nature of the mesylate leaving group, which aligns with a transition state geometry that maximizes the distance from the C3 substituent, while simultaneously suppressing competitive elimination (cyclopentene formation) often seen with secondary bromides.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol incorporates strict In-Process Controls (IPC) to ensure a self-validating system, preventing premature workup and minimizing difficult downstream separations.
Step-by-Step Methodology
-
Preparation of the Pyrazolide Anion:
-
Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 3-(ethoxymethyl)-1H-pyrazole (10.0 g, 79.3 mmol) and anhydrous DMSO (100 mL).
-
Add finely powdered anhydrous K₂CO₃ (21.9 g, 158.6 mmol, 2.0 equiv).
-
Causality Note: Finely powdered K₂CO₃ exponentially increases the surface area for heterogeneous deprotonation, ensuring rapid formation of the pyrazolide anion without the over-reactivity and moisture sensitivity associated with NaH (which yielded poor ratios in Entry 4).
-
Stir the suspension at 25 °C for 30 minutes.
-
-
Alkylation:
-
Add cyclopentyl methanesulfonate (14.3 g, 87.2 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Causality Note: Dropwise addition prevents localized heating and suppresses the aforementioned elimination side-reactions.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
-
In-Process Control (IPC):
-
Sample 50 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS (UV 210 nm).
-
Validation Gate: Proceed to workup only when the starting pyrazole is <2% by UV area. If >2%, continue heating and re-sample after 2 hours.
-
-
Workup and Extraction:
-
Cool the mixture to room temperature and quench by pouring into ice-cold water (400 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (2 x 100 mL).
-
Causality Note: A 5% LiCl wash is vastly superior to brine for removing residual DMSO from ethyl acetate, preventing solvent contamination during concentration.
-
Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20).
-
Separation Dynamics: The desired 1,3-isomer elutes first. The 1,5-isomer is more polar because the peri-interaction exposes the highly polar face of the pyrazole core and aligns the molecular dipoles.
-
Yield: 14.0 g (91%) of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole as a colorless oil.
-
Fig 2: Self-validating experimental workflow for the optimized synthesis and purification.
Analytical Characterization & Regioisomer Differentiation
Standard 1D ¹H NMR is often insufficient to definitively assign the regiochemistry of pyrazoles. Differentiation of the 1,3-isomer from the 1,5-isomer relies heavily on 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy).
-
1,3-Isomer (Desired): NOESY cross-peaks will be observed between the cyclopentyl methine proton and the pyrazole C5-H. Crucially, no NOE will be observed between the cyclopentyl protons and the ethoxymethyl methylene protons due to spatial distance.
-
1,5-Isomer (Undesired): Strong NOESY cross-peaks will be present between the cyclopentyl methine proton and the ethoxymethyl methylene protons due to their forced spatial proximity (peri-interaction).
References
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning[1] Source: International Journal of Molecular Sciences, 2025, 26(3), 10335.[1] URL: [Link]
Sources
Application Note: Advanced Scaffold Synthesis and Regiocontrol of Pyrazole Derivatives in Drug Discovery
Abstract The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs ranging from kinase inhibitors to anti-inflammatory agents. However, synthesizing highly functionalized pyrazoles with strict regiocontrol remains a significant bottleneck in early-stage drug discovery. This application note details the mechanistic causality behind regioselectivity challenges in classical syntheses and provides self-validating protocols for the regioselective construction of pyrazole scaffolds, ensuring high fidelity for structure-activity relationship (SAR) studies.
Mechanistic Insights: The Regioselectivity Challenge
Pyrazoles are ubiquitous in FDA-approved therapeutics, functioning as critical hydrogen-bond donors/acceptors and bioisosteres for amides and aromatic rings[1]. Despite their utility, the rapid generation of structurally diverse pyrazole analogs is often hindered by regioselectivity issues[2].
The Causality of Regioisomerism in the Knorr Synthesis: The classical Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The mechanistic causality of the resulting product mixture lies in the competing electrophilicity of the two carbonyl centers. The terminal, more nucleophilic nitrogen (NH2) of the hydrazine preferentially attacks the most electrophilic or least sterically hindered carbonyl[3]. However, because the difference in activation energy between the two pathways is often negligible, a thermodynamic and kinetic tug-of-war occurs, yielding an inseparable mixture of 1,3- and 1,5-regioisomers[3].
To bypass this, modern drug discovery workflows utilize alternative electrophiles, such as acetylenic ketones. In this modified pathway, the causality shifts: the hydrazine undergoes a highly directed Michael-type addition to the alkyne first, followed by cyclization at the carbonyl. This distinct sequence effectively locks the regiochemistry, yielding a single predictable isomer[4].
Strategic Workflow for Pyrazole Synthesis
The following decision tree outlines the logical progression for selecting a pyrazole synthesis route based on the desired substitution pattern.
Logical decision tree for regioselective pyrazole scaffold synthesis.
Quantitative Comparison of Synthetic Methodologies
Selecting the appropriate methodology requires balancing yield, regiocontrol, and operational simplicity. The table below summarizes the quantitative performance of standard pyrazole synthesis routes.
| Synthetic Methodology | Typical Substrates | Average Yield | Regioselectivity | Reaction Time | Green Chemistry Compatibility |
| Classical Knorr Synthesis | 1,3-Diketones + Hydrazines | 60–85% | Poor to Moderate | 4–12 h | Low (Requires reflux, VOCs) |
| Acetylenic Ketone Condensation | Alkynyl Ketones + Hydrazines | 75–95% | Excellent (>95% single isomer) | 2–6 h | Moderate |
| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones + Alkynes | 70–90% | Excellent | 1–3 h | High (Ultrasound-compatible) |
| Multicomponent Coupling | Alkynes + Nitriles + Ti-imido | 40–65% | High | 12–24 h | Low (Inert atmosphere needed) |
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol utilizes acetylenic ketones to enforce strict regiocontrol, bypassing the traditional limitations of the Knorr synthesis[4].
-
Step 1: Reagent Preparation. Dissolve the acetylenic ketone (1.0 mmol) in anhydrous ethanol (5.0 mL) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent premature hydration of the alkyne, ensuring the Michael addition pathway remains the dominant kinetic route.
-
-
Step 2: Hydrazine Addition. Add the substituted hydrazine hydrochloride (1.1 mmol) and triethylamine (1.1 mmol) dropwise at 0 °C.
-
Causality: Triethylamine liberates the free hydrazine base in situ. The low temperature controls the highly exothermic Michael addition, preventing unwanted polymerization or degradation.
-
-
Step 3: Cyclocondensation. Heat the reaction mixture to 80 °C for 4 hours. The initial intermediate cyclizes and dehydrates to form the aromatic pyrazole core.
-
Step 4: Workup. Concentrate the mixture in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Dry over MgSO₄ and concentrate.
-
Self-Validation Checkpoint: Prior to column chromatography, analyze the crude mixture via ¹H NMR. A single, sharp singlet in the aromatic region (~6.5 ppm) corresponding to the pyrazole C4-H confirms successful cyclization. To validate the regiochemistry, perform a 2D NOESY experiment. A spatial correlation (cross-peak) between the N-substituent protons and the adjacent C5-substituent protons definitively assigns the 1,5-regioisomer, validating the structural integrity of the scaffold before biological assaying.
Protocol B: Ultrasound-Assisted 1,3-Dipolar Cycloaddition for Fused Pyrazoles
This green-chemistry approach utilizes ultrasound to accelerate the cycloaddition of N-tosylhydrazones, ideal for generating sterically congested or fused pyrazole systems[2].
-
Step 1: Hydrazone Formation. React the target aldehyde/ketone (1.0 mmol) with tosylhydrazine (1.0 mmol) in methanol (5 mL) at room temperature for 30 minutes.
-
Step 2: Diazo Generation. Add potassium carbonate (2.0 mmol) to the mixture.
-
Causality: The base promotes the decomposition of the N-tosylhydrazone into the highly reactive diazo intermediate.
-
-
Step 3: Cycloaddition. Add the terminal alkyne (1.2 mmol). Place the reaction vessel in an ultrasonic bath (40 kHz) at 50 °C for 1 hour.
-
Causality: Acoustic cavitation generates localized hot spots that dramatically lower the activation energy barrier for the [3+2] cycloaddition, reducing the reaction time from 12 hours to just 1 hour[2].
-
-
Step 4: Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the diazo intermediate mass peak and the appearance of the [M+H]⁺ peak for the pyrazole product indicates completion. The absence of regioisomeric peaks in the chromatogram self-validates the steric control exerted by the bulky tosyl group during the transition state.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Microwave-Assisted Synthesis and Regioselective Isolation of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Regioselective N-alkylation, Microwave-Assisted Organic Synthesis (MAOS), and Preparative Chromatography
Executive Summary & Mechanistic Rationale
The pyrazole core is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a bioisostere for amides or a critical hinge-binding motif in kinase inhibitors. However, the functionalization of unsymmetrical pyrazoles presents a notorious synthetic bottleneck: N-alkylation regioselectivity [1].
When 3-(ethoxymethyl)-1H-pyrazole is subjected to N-alkylation with a bulky electrophile like bromocyclopentane, the deprotonated pyrazolide intermediate acts as an ambidentate nucleophile. Alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of 1,3- and 1,5-disubstituted regioisomers[2].
The Causality of Regiocontrol
To drive the reaction toward the desired 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (the 1,3-isomer), we must manipulate both steric bias and thermodynamic control[3]:
-
Steric Repulsion: N1-alkylation places the bulky cyclopentyl group adjacent to a small proton (at C5), whereas N2-alkylation forces the cyclopentyl group into severe steric clash with the adjacent ethoxymethyl group at C3.
-
Dielectric Heating (MAOS): Conventional conductive heating often requires 12–24 hours, which can lead to the degradation of the delicate ether linkage. Microwave irradiation provides rapid, uniform volumetric heating, accelerating the reaction to completion in just 15 minutes[4].
-
Counterion Effects: Utilizing a bulky base like Cesium Carbonate (
) in a highly polar aprotic solvent (DMF) creates a loosely coordinated, highly reactive pyrazolide anion that strongly favors the less sterically hindered N1 position.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 1. Mechanistic bifurcation in the N-alkylation of 3-(ethoxymethyl)-1H-pyrazole.
Optimization of Reaction Conditions
To validate the superiority of the chosen protocol, empirical optimization data is summarized below. The transition from conventional heating to microwave irradiation, combined with the shift from potassium to cesium base, drastically improves both the overall conversion and the regiomeric ratio (1,3-isomer vs. 1,5-isomer).
| Heating Method | Base (2.0 eq) | Solvent | Temp (°C) | Time | 1,3 : 1,5 Ratio | Total Yield (%) |
| Conventional | MeCN | 80 | 16 h | 2.5 : 1 | 62% | |
| Conventional | DMF | 80 | 12 h | 5.0 : 1 | 71% | |
| Microwave | DMF | 120 | 15 min | 4.5 : 1 | 78% | |
| Microwave | DMF | 120 | 15 min | 9.2 : 1 | 89% |
Table 1: Quantitative comparison of N-alkylation conditions highlighting the synergistic effect of MAOS and Cesium-mediated steric bias.
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system . By incorporating mandatory In-Process Quality Control (IPQC) steps, the scientist can verify the success of the transformation before committing to resource-intensive preparative chromatography.
Fig 2. Self-validating experimental workflow for microwave-assisted synthesis and isolation.
Step 1: Reagent Assembly
-
Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.
-
Add 3-(ethoxymethyl)-1H-pyrazole (126.16 g/mol , 1.0 mmol, 126 mg).
-
Add anhydrous
-Dimethylformamide (DMF) (3.0 mL). Causality: DMF has a high loss tangent ( ), making it an excellent solvent for absorbing microwave energy and rapidly transferring heat to the reactants[4]. -
Add Cesium Carbonate (
) (2.0 mmol, 652 mg). Stir for 2 minutes to allow initial deprotonation. -
Add Bromocyclopentane (1.2 mmol, 179 mg) dropwise. Seal the vial with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation (MAOS)
-
Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Set parameters: Temperature: 120°C | Time: 15 minutes | Absorption Level: High | Pre-stirring: 30 seconds.
-
Allow the system to cool to
40°C via compressed air cooling before uncrimping.
Step 3: In-Process Quality Control (IPQC) via LC-MS
Do not proceed to workup without confirming conversion.
-
Extract a 10 µL aliquot of the crude mixture and dilute in 1 mL of Methanol.
-
Inject onto an LC-MS (C18 column, 5-95% MeCN/H2O with 0.1% Formic Acid over 3 minutes).
-
Validation Checkpoint: Look for the mass ion
. You should observe two distinct peaks with this mass. The major peak (eluting later due to a less polar, more extended hydrophobic surface area) is the target 1,3-isomer. The minor, earlier-eluting peak is the sterically hindered 1,5-isomer. The peak area ratio should be approximately 9:1.
Step 4: Aqueous Workup
-
Transfer the crude mixture to a separatory funnel containing 15 mL of deionized water.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
mL). Causality: LiCl washing is highly effective at stripping residual DMF from the organic phase, which would otherwise interfere with downstream chromatography. -
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude oil.
Step 5: Preparative HPLC Separation
-
Dissolve the crude oil in 2 mL of DMSO/MeOH (1:1).
-
Inject onto a Prep-HPLC system equipped with a reverse-phase C18 column (e.g.,
mm, 5 µm). -
Run a shallow gradient of 30% to 60% Acetonitrile in Water (0.1% TFA modifier) over 20 minutes.
-
Collect the major peak (UV detection at 220 nm and 254 nm). Lyophilize the fractions to obtain pure 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole as a colorless oil.
References
-
Kudyakova, Y. S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025. Available at:[Link][2]
-
Gorelsky, S. I., et al. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition." Journal of the American Chemical Society, 2009. Available at:[Link][3]
-
Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." Eurasian Journal of Life Sciences (DergiPark), 2025. Available at:[Link][4]
Sources
scale-up procedures for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole production
Application Note: Scalable Production of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Abstract
This application note details the process development and scale-up strategy for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole . While direct cyclization of cyclopentylhydrazine with 1,3-dielectrophiles is a common medicinal chemistry route, it frequently suffers from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) and the high cost of functionalized hydrazines. This guide recommends and details a Convergent Alkylation Strategy . This robust two-step protocol utilizes cost-effective commodity chemicals (hydrazine hydrate, ethoxyacetone) to construct the pyrazole core, followed by a steric-directed alkylation to ensure high regiochemical purity (>98% 1,3-isomer) suitable for GMP manufacturing.
Strategic Route Selection
The synthesis of N-substituted unsymmetrical pyrazoles presents a classic regioselectivity challenge.
-
Route A: Direct Cyclization (Not Recommended for Scale-up)
-
Reaction: Cyclopentylhydrazine + 4-ethoxy-2-oxobutanal equivalent.
-
Issue: The nucleophilic attack of the hydrazine is governed by subtle electronic and steric factors. With alkylhydrazines, the major product is often the undesired 1,5-isomer (1-cyclopentyl-5-ethoxymethyl...), driven by the attack of the terminal
on the most accessible electrophilic carbon.
-
-
Route B: Convergent Alkylation (Recommended)
-
Reaction: 3-(Ethoxymethyl)-1H-pyrazole + Cyclopentyl Bromide.
-
Advantage:[1] Alkylation of the pyrazolate anion is governed by steric hindrance. The incoming cyclopentyl group preferentially attacks the nitrogen distal to the ethoxymethyl group (N1), favoring the desired 1,3-isomer .
-
Figure 1: Decision logic for route selection favoring the alkylation strategy for scale-up.
Critical Raw Materials & Safety
| Reagent | CAS | Role | Hazard Class | Handling Note |
| Ethoxyacetone | 16974-97-1 | C3-C5 Precursor | Flammable | Store cool; check peroxide formation. |
| Ethyl Formate | 109-94-4 | C5 Formyl Source | Flammable, Irritant | Low boiling point (54°C); use efficient condenser. |
| Hydrazine Hydrate | 7803-57-8 | Nitrogen Source | Carcinogen , Corrosive | Use closed systems; quench waste with bleach. |
| Cyclopentyl Bromide | 137-43-9 | Alkylating Agent | Irritant | Lachrymator; handle in fume hood. |
| Cesium Carbonate | 534-17-8 | Base | Irritant | Fine dust; use respiratory protection. |
Detailed Scale-Up Protocol
Phase 1: Synthesis of 3-(Ethoxymethyl)-1H-pyrazole
This step utilizes a Claisen condensation followed by cyclization.[2]
Mechanism:
-
Base-mediated condensation of Ethoxyacetone and Ethyl Formate yields the sodium enolate of 4-ethoxy-2-oxobutanal.
-
Addition of hydrazine effects cyclization.
Protocol:
-
Reactor Setup: 50 L Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe. Inert with
. -
Enolate Formation:
-
Charge Ethanol (anhydrous, 10 Vol) and Sodium Ethoxide (21% in EtOH, 1.2 equiv). Cool to 0–5°C.
-
Mix Ethoxyacetone (1.0 equiv) and Ethyl Formate (1.5 equiv) in a feed vessel.
-
Critical Step: Add the mixture dropwise to the reactor, maintaining internal temperature <10°C. (Exothermic).
-
Stir at room temperature (RT) for 12 hours. The solution will darken/thicken as the sodium enolate forms.
-
-
Cyclization:
-
Cool the reaction mass to 0°C.
-
Add Hydrazine Hydrate (64% or 80% solution, 1.1 equiv) slowly. Caution: Highly Exothermic.
-
Allow to warm to RT, then heat to reflux (78°C) for 3 hours to ensure complete dehydration and aromatization.
-
-
Work-up:
-
Concentrate under vacuum to remove ethanol.
-
Dissolve residue in Ethyl Acetate and wash with Brine (saturated NaCl).
-
Dry organic layer (
) and concentrate. -
Purification: High-vacuum distillation (approx. 110–120°C @ 2 mmHg) yields the intermediate as a viscous pale yellow oil.
-
Yield Target: 75–85%.
-
Phase 2: Regioselective N-Alkylation
Alkylation of the pyrazole anion favors the nitrogen furthest from the bulky ethoxymethyl group.
Protocol:
-
Reactor Setup: Clean 50 L reactor.
-
Solvation:
-
Charge 3-(Ethoxymethyl)-1H-pyrazole (Intermediate 1, 1.0 equiv) and DMF (Dimethylformamide, 8 Vol).
-
Note: DMF promotes
reaction rates but requires water washing to remove. Acetonitrile is an alternative if elimination of cyclopentyl bromide is observed.
-
-
Deprotonation:
-
Add Cesium Carbonate (
, 1.5 equiv). Why Cesium? The "Cesium Effect" often enhances solubility and alkylation yields compared to Potassium Carbonate, though is a viable cheaper alternative for cost-sensitive processes. -
Stir at RT for 30 mins.
-
-
Alkylation:
-
Add Cyclopentyl Bromide (1.2 equiv) dropwise.
-
Heat to 60°C. Control: Do not exceed 80°C to prevent elimination of cyclopentyl bromide to cyclopentene.
-
Monitor by HPLC. Reaction typically completes in 6–8 hours.
-
-
Work-up:
-
Quench with water (20 Vol).
-
Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Wash organic layer with water (
) to remove DMF.
-
-
Purification:
-
The crude oil contains predominantly the 1,3-isomer (>90%).
-
Fractional Distillation is the preferred method for purification on scale.
-
Alternative: If the product is solid (unlikely for this ether), recrystallize from Hexane/EtOAc.
-
Yield Target: 65–75%.
-
Process Control & Analytical Specifications
In-Process Control (IPC)
-
Step 1 Completion: Disappearance of Ethoxyacetone (GC/FID).
-
Step 2 Regioselectivity: HPLC analysis (C18 Column, Acetonitrile/Water gradient).
-
Retention Time Logic: The 1,5-isomer (more polar due to dipole alignment) typically elutes before the 1,3-isomer (less polar) on Reverse Phase, but this must be confirmed with standards.
-
Limit: < 2.0% of 1,5-isomer (1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole).
-
Process Flow Diagram (PFD)
Figure 2: Process flow for the two-stage synthesis.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation or hydrolysis of ester. | Ensure anhydrous ethanol is used. Increase reaction time for enolate formation. |
| High 1,5-Isomer in Step 2 | High temperature or wrong solvent. | Lower alkylation temperature. Switch solvent to THF (slower but more selective). |
| Cyclopentene Formation | Elimination of Cyclopentyl Bromide. | Reduce base strength (use |
| Residual DMF | Poor extraction efficiency. | Use 5 washes of water or switch to Toluene for extraction to better partition DMF. |
References
-
Gosselin, F., et al. (2006).[3][4] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Link
- Context: Establishes the difficulty of direct regioselective cycliz
-
Fustero, S., et al. (2009). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 74(11), 4429–4432. Link
- Context: Discusses steric directing groups in pyrazole synthesis.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopentylhydrazine Hydrochloride. Link
- Context: Safety data for alternative raw m
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. BJOC - Unprecedented synthesis of a 14-membered hexaazamacrocycle [beilstein-journals.org]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
solvent selection for the synthesis of ethoxymethyl pyrazoles
Application Note: Solvent Selection Strategies for the Synthesis of Ethoxymethyl Pyrazoles
Executive Summary
Ethoxymethyl pyrazoles are critical scaffolds in drug discovery, serving as core pharmacophores (e.g., in kinase inhibitors) or as protected intermediates (N-ethoxymethyl/EOM or N-SEM groups) to mask acidic N-H protons during multi-step synthesis.
The synthesis of these moieties presents two distinct solvato-kinetic challenges:
-
De Novo Ring Construction: Achieving regiocontrol during the condensation of hydrazines with ethoxy-functionalized 1,3-dicarbonyls.
-
N-Alkylation (Protection): Preventing reagent hydrolysis (EOM-Cl stability) while controlling N1 vs. N2 selectivity.[1]
This guide moves beyond generic "solvent screening" to provide a mechanistic rationale for solvent selection, ensuring high yield, purity, and reproducibility.
Mechanistic Drivers of Solvent Selection
Pathway A: De Novo Ring Construction (C-Ethoxymethyl)
The reaction between a hydrazine and an ethoxy-substituted
-
Protic Solvents (EtOH, MeOH, Water): Facilitate proton transfer steps essential for dehydration.[2] However, in unsymmetrical diketones, they often lead to thermodynamic mixtures of regioisomers (1,3- vs 1,5-isomers).
-
Fluorinated Alcohols (TFE, HFIP): These solvents act as hydrogen-bond donors, activating the carbonyl electrophile selectively.[2] They have been shown to drastically enhance regioselectivity by stabilizing specific transition states.
Pathway B: N-Functionalization (N-Ethoxymethyl/EOM)
This is a classic
-
Dipolar Aprotic Solvents (DMF, NMP): Essential to dissolve inorganic bases (Cs
CO , NaH) and dissociate the pyrazolate ion pair, increasing nucleophilicity.[2] -
Solvent Moisture: EOM-Cl and SEM-Cl are highly moisture-sensitive.[1] Using "wet" solvents or protic media leads to rapid hydrolysis to formaldehyde and alcohol, killing the reaction.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the optimal synthetic route and solvent system.
Figure 1: Decision tree for selecting solvents based on the structural position of the ethoxymethyl group and regiochemical requirements.
Detailed Protocols
Protocol A: Regioselective Synthesis of C-Ethoxymethyl Pyrazoles
Target: Construction of the pyrazole ring with a C3- or C5-ethoxymethyl group.[1] Key Challenge: Avoiding 1,3/1,5 isomer mixtures.[3]
Reagents:
-
Precursor: Ethyl 4-ethoxy-3-oxobutanoate (derived from ethyl vinyl ether).[1]
-
Hydrazine: Methylhydrazine or Arylhydrazine.
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [High Regioselectivity] OR Ethanol [Standard].
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 4-ethoxy-3-oxobutanoate (1.0 equiv) in TFE (0.5 M concentration).
-
Note: TFE is chosen because its high ionizing power and H-bond acidity activate the more basic carbonyl, directing the initial hydrazine attack.
-
-
Addition: Cool to 0°C. Add the hydrazine (1.1 equiv) dropwise.
-
Exotherm Control: Maintain temp < 5°C to favor kinetic control.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Work-up: Evaporate TFE (recyclable). The residue is often pure enough. If not, recrystallize from Hexane/EtOAc.
Data Comparison:
| Solvent | Yield | Regio-Ratio (1,3 : 1,5) | Notes |
|---|---|---|---|
| Ethanol | 85% | 60 : 40 | Poor selectivity; difficult separation.[2][1] |
| TFE | 92% | > 95 : 5 | Excellent selectivity; solvent is expensive but recyclable. |
| Water | 78% | 55 : 45 | Greenest option; product precipitates but low selectivity. |
Protocol B: N-Alkylation with Ethoxymethyl Chloride (EOM-Cl)
Target: Protection of the pyrazole Nitrogen (N-EOM). Key Challenge: EOM-Cl is a carcinogen and hydrolyzes instantly in moisture.[1]
Safety Warning: EOM-Cl is a potential carcinogen.[1] All operations must be performed in a fume hood with double-gloving.[1]
Reagents:
-
Reagent: Ethoxymethyl chloride (EOM-Cl) or SEM-Cl.[1]
-
Base: Sodium Hydride (NaH, 60% dispersion).
-
Solvent: Anhydrous DMF or THF.
Procedure:
-
Preparation: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Deprotonation: Add NaH (1.2 equiv) to anhydrous DMF (0.2 M relative to pyrazole) at 0°C.
-
Addition 1: Add the Pyrazole (dissolved in minimal DMF) dropwise to the NaH suspension. Stir at 0°C for 30 mins until H
evolution ceases.-
Why DMF? It solvates the cation (Na
), leaving a "naked", highly reactive pyrazolate anion.
-
-
Addition 2: Add EOM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Carefully add saturated NH
Cl solution at 0°C to destroy excess NaH and EOM-Cl. -
Extraction: Extract with Et
O (DMF stays in aqueous phase).
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (N-Alkylation) | Hydrolysis of EOM-Cl | Ensure solvent is anhydrous (<50 ppm water).[2][1] Use molecular sieves. |
| Oiling Out (Cyclization) | Product insolubility in water | Add 10-20% Ethanol as a co-solvent to maintain homogeneity before precipitation.[1] |
| Poor Regioselectivity | Thermodynamic equilibration | Switch from refluxing Ethanol to TFE at 0°C (Protocol A). |
| N1 vs N2 Mixtures | Steric crowding | Use bulky protecting groups (SEM instead of EOM) or switch solvent to Toluene/Phase Transfer Catalysis to rely on steric guidance. |
References
-
Knorr Pyrazole Synthesis & Regioselectivity
-
Fluorinated Solvents in Synthesis
-
Title: Fluorinated Alcohols as Solvents for Regioselective Synthesis.[3]
-
Source: Journal of Organic Chemistry (Cited via BenchChem Application Note).
-
-
Green Synthesis of Pyrazoles
-
Handling of Ethoxymethyl Chloride (Safety)
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Welcome to the Separation Sciences Helpdesk. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole . This specific heterocyclic building block is frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical agents, such as pyrazole-4-sulfonyl chlorides[1].
Purifying this molecule presents a triad of chromatographic challenges: the intrinsic basicity of the pyrazole ring, the acid-sensitivity of the ethoxymethyl (EOM) ether linkage, and the frequent co-elution of synthesis-derived regioisomers. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity.
PART 1: Troubleshooting & FAQs
Q1: Why is my pyrazole streaking across the column, resulting in poor resolution and broad fractions? Mechanistic Cause: Pyrazoles possess a pyridine-like nitrogen (N2) that acts as a strong hydrogen bond acceptor. During normal-phase chromatography, this basic nitrogen interacts strongly with the acidic free silanol (Si-OH) groups present on the surface of standard silica gel[2][3]. This secondary interaction leads to severe peak tailing and prolonged elution times. Corrective Action: You must deactivate the silica gel by incorporating a basic modifier into your mobile phase. Adding 0.5% to 1% (v/v) Triethylamine (TEA) effectively masks the acidic silanols[4][5]. TEA competitively binds to the silica surface, creating a uniform, non-acidic environment that allows the pyrazole to elute as a sharp, well-resolved band[6][7].
Q2: My synthesis yielded a mixture of 1,3- and 1,5-regioisomers. How do I separate the 3-(ethoxymethyl) product from the 5-(ethoxymethyl) impurity? Mechanistic Cause: The Knorr-type condensation of cyclopentylhydrazine with unsymmetrical 1,3-dicarbonyls (or their acetal equivalents) operates under both kinetic and thermodynamic control, typically yielding a mixture of the 1,3- and 1,5-substituted pyrazoles[8]. Corrective Action: Regioisomers have distinct dipole moments and steric profiles. In the 1,5-isomer, the ethoxymethyl group sterically shields the N1-cyclopentyl group, altering its interaction with the stationary phase compared to the 1,3-isomer. To separate them, use a highly optimized, shallow gradient of Ethyl Acetate in Hexanes (e.g., holding at 5% EtOAc for several column volumes before increasing to 10%). If normal phase silica is insufficient, consider using neutral alumina or reversed-phase chromatography[4][5].
Q3: I observed a lower-than-expected yield and a highly polar baseline spot on my TLC plate after the column. What happened? Mechanistic Cause: The ethoxymethyl (EOM) ether linkage is susceptible to cleavage under Brønsted/Lewis acidic conditions. Prolonged residence time on slightly acidic standard silica gel can catalyze the hydrolysis of the EOM group, yielding the highly polar 3-hydroxymethyl pyrazole derivative. Corrective Action: Minimize the compound's time on the column by utilizing pressurized flash chromatography rather than gravity flow[4]. Furthermore, the addition of TEA (as recommended in Q1) not only prevents tailing but also buffers the local pH of the silica, protecting the acid-sensitive EOM group from degradation.
PART 2: Experimental Protocols
Protocol: TEA-Deactivated Silica Gel Flash Chromatography
Self-Validation Check (2D TLC): Before committing your entire batch to the column, perform a 2-Dimensional TLC to validate compound stability. Spot the crude mixture, run it in the chosen solvent system, dry the plate, rotate it 90 degrees, and run it again. If the spots do not fall on a perfect diagonal line, your compound is degrading on the silica, confirming the absolute necessity for TEA deactivation.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well to ensure homogeneity[6][7].
-
Column Packing: Prepare a slurry of silica gel (230–400 mesh) in the TEA-modified low-polarity solvent. Pour the slurry into the column and pack it under gentle positive pressure (air or nitrogen) to ensure a uniform bed without trapped air bubbles[4][5].
-
Sample Loading (Dry Loading): Dissolve the crude 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole in a minimal amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (approx. 2-3 times the mass of the crude) to the flask. Evaporate the DCM under reduced pressure to yield a dry, free-flowing powder[4][5]. Carefully load this powder evenly onto the top of the packed column bed. Add a protective layer of sand.
-
Gradient Elution: Begin eluting with the low-polarity solvent system (e.g., 5% EtOAc in Hexanes + 1% TEA). Gradually increase the polarity up to 15% EtOAc if necessary. Collect small fractions (e.g., 15-20 mL for a 10g column) to prevent the co-elution of closely migrating regioisomers[4].
-
Fraction Analysis: Analyze fractions via TLC. The pyrazole can be visualized under short-wave UV light (254 nm) or by staining with potassium permanganate (KMnO₄).
PART 3: Quantitative Data
Table 1: Solvent System Optimization & Expected Rf Values
| Solvent System | Additive | 1,3-Isomer (Target) Rf | 1,5-Isomer (Impurity) Rf | Chromatographic Observation |
| 100% Hexanes | None | 0.05 | 0.05 | No elution; compound retained on baseline. |
| 90:10 Hexanes:EtOAc | None | 0.35 (broad) | 0.25 (broad) | Severe tailing; co-elution of isomers. |
| 90:10 Hexanes:EtOAc | 1% TEA | 0.40 (sharp) | 0.30 (sharp) | Optimal separation; sharp bands. |
| 80:20 Hexanes:EtOAc | 1% TEA | 0.65 | 0.60 | Elution is too fast; poor resolution. |
Table 2: Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Prolonged streaking on TLC/Column | Basic pyrazole N2 hydrogen-bonding with acidic silica silanols. | Deactivate silica by adding 1% v/v Triethylamine (TEA) to the eluent. |
| Co-elution of regioisomers | Similar polarities of 1,3- and 1,5-substituted pyrazoles. | Decrease EtOAc percentage; utilize a shallower gradient; reduce sample load. |
| Highly polar baseline impurity | Acid-catalyzed cleavage of the ethoxymethyl (EOM) ether group. | Minimize column residence time (use flash chromatography); buffer with TEA. |
PART 4: Visualizations
Caption: Workflow for the purification of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole.
Caption: Mechanism of silanol masking by Triethylamine (TEA) to prevent pyrazole tailing.
PART 5: References
-
BDMAEE. Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. BDMAEE. [Link]
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials.[Link]
-
Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
-
Chromatography Forum. Severe tailing on column. Chromatography Forum.[Link]
Sources
- 1. 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS#: 1856092-53-9 [m.chemicalbook.com]
- 2. welch-us.com [welch-us.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. severe tailing on column - Chromatography Forum [chromforum.org]
- 8. Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate | 6833-82-5 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting 1-Cyclopentyl Pyrazole Synthesis
Welcome to the Application Scientist Support Portal. The incorporation of a cyclopentyl ring onto a pyrazole core is a highly sought-after motif in drug discovery due to its favorable lipophilicity and metabolic stability. However, the steric bulk of the cyclopentyl group introduces significant synthetic bottlenecks, primarily poor regioselectivity, low yields, and competing elimination reactions[1].
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the chemical causality behind these failures and provides self-validating protocols to overcome steric hindrance in your workflows.
Route Selection & Mechanistic Trade-Offs
Before troubleshooting a failed reaction, verify that your synthetic route aligns with your starting materials and steric constraints. The decision tree below outlines the three primary pathways for synthesizing 1-cyclopentyl pyrazoles.
Decision tree for 1-cyclopentyl pyrazole synthesis highlighting steric and mechanistic trade-offs.
Diagnostic FAQs: Overcoming Steric Clashes
Q1: I am attempting a direct N-alkylation of my substituted pyrazole with cyclopentyl bromide using NaH. I am recovering unreacted pyrazole and detecting large amounts of cyclopentene. Why?
A1: This is a classic mechanistic mismatch. Cyclopentyl bromide is a sterically hindered secondary halide. When you deprotonate the pyrazole with a strong, hard base like NaH, the resulting pyrazolate anion is highly basic. Because the bulky cyclopentyl ring blocks the
Q2: How does the Mitsunobu reaction bypass the steric issues of direct N-alkylation? A2: The Mitsunobu reaction utilizes cyclopentanol instead of a halide[2]. The reaction generates a highly reactive alkoxyphosphonium intermediate in situ. Because the reaction occurs under essentially neutral conditions, the basicity of the nucleophile is not a factor, and the E2 elimination pathway is heavily suppressed[2]. The pyrazole nitrogen can attack the activated carbon, proceeding with complete stereochemical inversion (critical if you are using a chiral substituted cyclopentanol)[3].
Q3: I am building the pyrazole ring from scratch via cyclocondensation of cyclopentylhydrazine and an asymmetric 1,3-diketone. The cyclization is stalling, and I am getting a 1:1 mixture of regioisomers. How do I fix this?
A3: The bulky cyclopentyl group on the hydrazine creates a severe steric clash, hindering the substituted nitrogen (
Quantitative Data: Route Comparison
Summarizing the synthetic logic, the table below compares the three primary methodologies for generating 1-cyclopentyl pyrazoles.
| Synthetic Route | Reagents Required | Steric Tolerance | Regioselectivity Control | Primary Byproducts | Typical Yield |
| Direct N-Alkylation | Cyclopentyl bromide, | Low | Poor (Mixtures common) | Cyclopentene (E2 elimination) | 20–40% |
| Mitsunobu Coupling | Cyclopentanol, DIAD, | High | Excellent (Stereo-inversion) | 60–85% | |
| Cyclocondensation | Cyclopentylhydrazine, 1,3-Diketone | Moderate | Moderate (Requires pH control) | Uncyclized hydrazones | 50–70% |
Self-Validating Experimental Protocols
Protocol A: Direct Mitsunobu Coupling of Pyrazole and Cyclopentanol
This protocol is the industry standard for bypassing E2 elimination when coupling bulky secondary alcohols to heterocycles[3],[2].
-
Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1.0 eq of the pyrazole derivative, 1.2 eq of cyclopentanol, and 1.3 eq of triphenylphosphine (
) in anhydrous THF (0.2 M concentration)[3]. -
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling (Self-Validating Step): Slowly add 1.3 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.
-
Visual Cue: DIAD is distinctly yellow. Upon addition, the solution will temporarily turn bright yellow and then quickly fade to clear or pale yellow as the reactive betaine intermediate forms and is consumed by the pyrazole. If the bright yellow color persists without fading, the reaction has stalled (likely due to moisture quenching the betaine).
-
-
Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC until the pyrazole is consumed.
-
Workup: Concentrate the solvent in vacuo. To remove the problematic triphenylphosphine oxide (
) byproduct, triturate the crude residue with cold diethyl ether. The will largely precipitate and can be filtered off. Purify the filtrate via silica gel chromatography.
Protocol B: One-Pot Synthesis of Cyclopentylhydrazine Hydrochloride
If you choose the cyclocondensation route, synthesizing pure cyclopentylhydrazine without over-alkylation is notoriously difficult. This protocol utilizes a highly reliable, scalable one-pot Mitsunobu/deprotection sequence developed during pharmaceutical process research[4].
-
Mitsunobu Setup: Dissolve 1.0 eq of cyclopentanol and 1.1 eq of triphenylphosphine in anhydrous THF at 0 °C.
-
Hydrazine Coupling: Add 1.1 eq of di-tert-butyl azodicarboxylate (DBAD), followed by the dropwise addition of DIAD. Stir at room temperature until the cyclopentanol is completely consumed[4].
-
In-Situ Deprotection: To the exact same reaction flask, slowly add 6 N aqueous HCl directly to the THF mixture.
-
Causality: The highly acidic environment immediately cleaves the tert-butyl ester protecting groups from the DBAD-hydrazine intermediate, bypassing the need for intermediate purification[4].
-
-
Isolation (Self-Validating Step): Stir the mixture for 2 hours at elevated temperatures (if necessary) to complete deprotection. Wash the organics with 1 N HCl, then concentrate the aqueous layer by distillation.
-
Precipitation: Add 2-propanol to the aqueous concentrate and cool the resulting slurry. The cyclopentylhydrazine hydrochloride will spontaneously crash out as a pure, crystalline white solid[4]. Filter and dry in a vacuum oven at 40 °C.
References
-
Title: Nucleophilic Reactivity and Basicity of the Amine / N-alkylation of pyrazole derivatives with primary amines Source: benchchem.com URL: 1
-
Title: Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor Source: acs.org (Organic Process Research & Development) URL: 4
-
Title: Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: nih.gov (Journal of Medicinal Chemistry / PMC) URL: 2
-
Title: Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols Source: benchchem.com URL: 3
Sources
resolving regioisomer formation in 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole reactions
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing regioselectivity challenges in the N-alkylation of unsymmetrical pyrazoles. Specifically, we address the synthesis of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole , a critical intermediate where controlling the N1 versus N2 alkylation pathway is notoriously difficult.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the mechanistic causality behind experimental choices and self-validating workflows to ensure reproducible success.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the alkylation of 3-(ethoxymethyl)-1H-pyrazole with cyclopentyl bromide consistently yield a mixture of 1,3- and 1,5-regioisomers? A1: Pyrazole nitrogen atoms possess highly similar electronic properties, making regioselective N-functionalization inherently challenging 1. When 3-(ethoxymethyl)-1H-pyrazole is deprotonated, the resulting pyrazolide anion can undergo nucleophilic attack at either N1 or N2. While the ethoxymethyl group at C3 provides some steric shielding—theoretically directing the bulky cyclopentyl electrophile toward the less hindered N1 position—this steric differentiation is often insufficient under kinetic control. Consequently, the bulky secondary alkyl halide forces a competing transition state, leading to a significant percentage of the undesired 1,5-isomer.
Q2: How do solvent and base selection mechanistically alter the N1:N2 ratio? A2: The aggregation state of the pyrazolide anion is dictated by your base and solvent. Mild bases like K₂CO₃ in moderately polar solvents (e.g., acetonitrile) result in tight ion pairs. This reduces the overall nucleophilicity of the nitrogen atoms, causing the reaction to rely heavily on subtle steric differences that often fail to provide high selectivity. Conversely, utilizing a strong base like Sodium Hydride (NaH) in strongly polar aprotic solvents (e.g., DMF or DMSO) generates a highly reactive, "naked" pyrazolide anion 2. This naked anion enhances the thermodynamic preference for the less sterically hindered N1 position. Recent literature confirms that switching from potassium carbonate to sodium hydride can effectively prevent the formation of regioisomeric mixtures in functionalized pyrazoles 1.
Q3: If base-mediated alkylation fails, what alternative synthetic strategies bypass this issue? A3: If traditional basic conditions fail to provide an acceptable >90:10 regioisomeric ratio, consider Brønsted acid-catalyzed alkylation. Reacting the unsymmetrical pyrazole with a cyclopentyl trichloroacetimidate in the presence of camphorsulfonic acid (CSA) provides an alternative pathway where the major product is strictly controlled by sterics in an acidic environment, avoiding the pyrazolide anion intermediate entirely 3.
Part 2: Visualizing the Mechanistic Pathway
Mechanistic pathway of pyrazole N-alkylation highlighting steric direction of regioselectivity.
Part 3: Quantitative Data on Regioselectivity
To illustrate the causality of reagent selection, the following table summarizes the optimization landscape for the N-alkylation of 3-(ethoxymethyl)-1H-pyrazole. Notice how the transition from mild bases to strong bases, and from bromides to iodides, systematically improves the N1:N2 ratio.
| Entry | Base | Solvent | Alkylating Agent | Temp (°C) | N1:N2 Ratio (1,3- vs 1,5-isomer) | Combined Yield (%) |
| 1 | K₂CO₃ | MeCN | Cyclopentyl bromide | 80 | 65 : 35 | 78 |
| 2 | K₂CO₃ | DMF | Cyclopentyl bromide | 80 | 75 : 25 | 82 |
| 3 | Cs₂CO₃ | DMF | Cyclopentyl bromide | 60 | 85 : 15 | 85 |
| 4 | NaH | DMF | Cyclopentyl bromide | 25 | 92 : 8 | 89 |
| 5 | NaH | THF | Cyclopentyl iodide | 25 | 95 : 5 | 91 |
| 6 | CSA (Acid) | DCM | Cyclopentyl trichloroacetimidate | 25 | 88 : 12 | 74 |
Part 4: Standard Operating Procedure (SOP)
Highly Regioselective Synthesis of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole via NaH/DMF
This protocol is engineered as a self-validating system. Do not skip the in-process control (IPC) checks.
Step 1: Preparation of the "Naked" Pyrazolide Anion
-
Purge a flame-dried, round-bottom flask with Argon.
-
Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/g of pyrazole) and cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-(ethoxymethyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add it dropwise to the NaH suspension to control the evolution of hydrogen gas.
-
Causality Note: Cooling prevents localized heating and side reactions during deprotonation. NaH is strictly chosen over K₂CO₃ to generate an unassociated pyrazolide anion, which maximizes the thermodynamic preference for the less sterically hindered N1 position.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Electrophilic Addition
-
Re-cool the reaction mixture to 0 °C.
-
Add cyclopentyl iodide (1.1 eq) dropwise.
-
Causality Note: Cyclopentyl iodide is utilized instead of cyclopentyl bromide because the superior leaving group ability of iodine facilitates a faster reaction at lower temperatures, effectively locking in kinetic regiocontrol before equilibration can occur.
-
-
Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction progress via LC-MS or TLC (Hexane:EtOAc 3:1).
-
Validation Check: The formation of the desired 1,3-isomer will present as the less polar (higher Rf) spot compared to the undesired 1,5-isomer. Do not proceed to quench until the starting material spot is completely consumed.
Step 4: Quenching and Purification
-
Carefully quench the reaction by adding cold water dropwise at 0 °C to neutralize unreacted NaH.
-
Dilute the mixture with Ethyl Acetate. Wash the organic layer extensively with water (3x) and brine (1x) to thoroughly remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate.
-
Final Structural Validation: Verify the regiochemistry of the isolated fractions using 2D NMR (NOESY). The desired 1,3-isomer will show a distinct NOE correlation between the cyclopentyl methine proton and the pyrazole C5-H. Conversely, the undesired 1,5-isomer will show an NOE between the cyclopentyl methine proton and the ethoxymethyl methylene protons.
Part 5: Troubleshooting Workflow
Decision tree for troubleshooting and optimizing pyrazole N-alkylation regioselectivity.
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.Semantic Scholar / MDPI (2025).
- Technical Support Center: Optimizing N-Alkyl
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
Sources
improving yield of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole crystallization
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and purification scientists. It addresses the specific physicochemical challenges of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole , focusing on its tendency to "oil out" due to the lipophilic cyclopentyl ring combined with the flexible ethoxymethyl ether linkage.[1]
Topic: Yield Optimization & Crystallization of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole Ticket ID: PYR-OPT-4492 Status: Open Analyst: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
The Core Challenge: Users frequently report low recovery yields (<60%) and "oiling out" (liquid-liquid phase separation) during the isolation of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole.
Root Cause Analysis:
-
Conformational Flexibility: The ethoxymethyl side chain lowers crystal lattice energy, depressing the melting point (often below 50°C).
-
Regioisomer Contamination: The synthesis (typically hydrazine condensation) often produces 5-10% of the 1-cyclopentyl-5-(ethoxymethyl) isomer.[1] This impurity acts as a potent crystal inhibitor.
-
Lipophilicity Mismatch: The cyclopentyl group creates high solubility in standard organic solvents, making "crash" precipitation difficult without trapping impurities.
Critical Troubleshooting Guide (FAQs)
Q1: My product separates as a yellow oil/gum upon cooling. How do I induce crystallization?
Diagnosis: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS).[1] This occurs when the solution temperature drops below the phase separation limit (binodal) before it hits the solubility limit (spinodal) for crystal nucleation.
Protocol A: The "Cloud Point" Oscillation Method Instead of a single cool-down ramp, use temperature oscillation to build crystal size without trapping oil.
-
Dissolve: Use Isopropyl Alcohol (IPA) at 50°C (approx. 3 mL/g).
-
Anti-solvent: Add Water dropwise at 50°C until a faint permanent turbidity (cloud point) is reached.
-
Seed: Add 0.5 wt% pure seed crystals. Do not cool yet. Hold for 1 hour.
-
Oscillate:
-
Cool to 40°C over 30 mins.
-
Heat to 45°C over 10 mins (dissolves fines/oil droplets).
-
Cool to 35°C over 30 mins.
-
Repeat until final temperature is 5°C.
-
Why this works: Re-heating dissolves the amorphous "oil" phase more readily than the crystalline seed, redistributing the material onto the organized crystal lattice [1].
Q2: I have 8% of the 1,5-regioisomer by HPLC. Can crystallization remove it?
Diagnosis: Regioisomers are "imposter" molecules that fit into the crystal lattice defects, halting growth. Technical Insight: The 1,3-isomer (desired) is generally more linear and planar than the 1,5-isomer (sterically clashed).
Protocol B: The "Polarity Shift" Wash Crystallization alone is inefficient for >5% isomer removal. Perform a Reslurry first.
-
Suspend the crude oil/solid in n-Heptane (5 volumes).
-
Stir vigorously at 0°C for 4 hours.
-
Filtration: The desired 1,3-isomer (more polar/crystalline) often remains solid or crystallizes out, while the 1,5-isomer (more soluble due to steric twist) remains in the heptane mother liquor.
-
Check Purity: If purity >97%, proceed to Protocol A.
Q3: The free base will not solidify. Should I switch to a salt screen?
Recommendation: Yes. The ethoxymethyl group is stable, but the pyrazole nitrogen (N2) is weakly basic (pKa ~2.5). Protocol C: Oxalate/HCl Salt Formation Salts introduce ionic bonds, drastically increasing lattice energy and melting point.
-
Oxalate: Dissolve free base in EtOAc. Add 1.05 eq of Oxalic acid dissolved in hot acetone. White solids usually precipitate immediately.
-
HCl: Generate in situ using TMS-Cl (Trimethylsilyl chloride) in MeOH.[1] This releases anhydrous HCl slowly, preventing oiling out caused by localized high concentrations of aqueous acid.
Data & Solvent Selection Matrix
Table 1: Solvent Screening for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Verdict |
| Ethanol (Pure) | High | Moderate | Low Yield | Poor. Too soluble.[1] |
| IPA / Water (80:20) | High | Low | Oiling Out | Good (with seeding). |
| Toluene / Heptane | High | Low | Gel Formation | Moderate. Good for isomer purging. |
| MTBE / Hexane | Moderate | Very Low | Fast precip. | Excellent for final yield. |
Yield Optimization Data:
-
Standard Cooling (EtOH): 45% Yield, 92% Purity.
-
Oscillation (IPA/Water): 78% Yield, 98% Purity.
-
Salt Formation (Oxalate): 88% Yield, >99% Purity.
Process Workflow Visualization
The following diagram illustrates the decision logic for maximizing yield based on the physical state of the crude material.
Caption: Decision tree for purification. High regioisomer content requires a non-polar reslurry before crystallization. Persistent oils require salt formation.[1]
Detailed Experimental Protocols
Protocol A: Controlled Oscillatory Crystallization
Target: Free base form (if solid/waxy).
-
Preparation: Charge 10g of crude pyrazole into a jacketed reactor.
-
Dissolution: Add 30 mL Isopropyl Alcohol (IPA) . Heat to 55°C. Stir at 200 RPM.
-
Anti-Solvent Addition: Add 10 mL Deionized Water via syringe pump at 0.5 mL/min. Stop if persistent cloudiness appears.
-
Seeding: Add 50 mg (0.5%) of pure seed crystals.
-
Cooling Profile:
-
Hold at 50°C for 60 mins (Ostwald Ripening).
-
Cool to 20°C over 4 hours (Linear ramp: 7.5°C/hr).
-
If oiling occurs at 30°C: Re-heat to 35°C, then cool again slowly.
-
-
Isolation: Filter on a Buchner funnel. Wash with cold (0°C) IPA/Water (1:1).
-
Drying: Vacuum oven at 40°C for 12 hours.
Protocol C: Anhydrous HCl Salt Formation (High Yield Variant)
Target: Converting oily crude to crystalline solid.
-
Dissolution: Dissolve 10g oily crude in 50 mL Ethyl Acetate (EtOAc) .
-
Reagent Prep: In a separate flask, mix 5 mL Methanol and 1.2 eq Trimethylsilyl chloride (TMS-Cl) . Exothermic reaction - generates HCl in situ.[1]
-
Addition: Add the MeOH/HCl solution dropwise to the pyrazole solution at Room Temperature over 20 mins.
-
Nucleation: White precipitate should form immediately. If not, scratch the glass or add a seed of the HCl salt.
-
Aging: Stir at 0°C for 2 hours to maximize yield.
-
Filtration: Collect solids. Wash with cold EtOAc.[2]
References
-
BenchChem Technical Support. (2025).[2][3] Recrystallization techniques for purifying pyrazole compounds. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations - Oiling Out. Chemistry Teaching Labs. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Crystallization - Oiling Out. Retrieved from
-
Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters. Retrieved from
-
Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from
Sources
- 1. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
removing solvent residues from 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Ticket Subject: Removing solvent residues from 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole Ticket ID: PYR-SOLV-4492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are dealing with 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole , a molecule characterized by a lipophilic cyclopentyl ring and a polar-aprotic ether linkage. Based on its structure, this compound likely exists as a viscous oil or a low-melting solid, making it prone to "solvent trapping"—a phenomenon where the viscosity of the product inhibits the diffusion of solvent molecules to the surface for evaporation.
This guide addresses the three most common solvent classes encountered in pyrazole synthesis:
-
Dipolar Aprotic Solvents (DMF, DMSO): Used in alkylation steps; difficult to remove due to high boiling points.
-
Process Solvents (Ethyl Acetate, DCM, THF): Trapped within the amorphous "gum" or oil.
-
Trace Alcohols (Ethanol): Often residual from the ethoxymethyl formation.
Module 1: Removing High-Boiling Solvents (DMF/DMSO)
The Issue: You have used DMF or DMSO for the N-alkylation (cyclopentyl attachment) or C-alkylation steps. Rotavap temperatures (>60°C) are insufficient to remove them, and higher temperatures risk decomposing the ether linkage.
Protocol A: The Aqueous LiCl Extraction (Preferred)
Why it works: DMF and DMSO are miscible with water but also have significant solubility in organic layers. Adding Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase, "salting out" the organic product while disrupting the hydrogen bonding between water and DMF, forcing the DMF into the aqueous phase.
Step-by-Step:
-
Dissolution: Dissolve your crude pyrazole in a solvent that is immiscible with water but dissolves your product well.
-
Recommendation:Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1]
-
-
The LiCl Wash: Wash the organic layer 3 times with 5% aqueous LiCl solution .[2]
-
Ratio: Use a 1:1 volume ratio of Organic Phase to Aqueous Phase.
-
-
The Polish: Perform one final wash with brine (saturated NaCl) to remove residual lithium salts.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: The Heptane Azeotrope (For Water-Sensitive Steps)
Why it works: While Heptane does not form a true azeotrope with DMF, it acts as a carrier gas at the molecular level during rotary evaporation, lowering the partial pressure required to strip the DMF.
Step-by-Step:
-
Concentrate the crude mixture to a minimum volume.
-
Add n-Heptane (approx. 5x the volume of the residue).[1]
-
Rotavap at 45–50°C. The mixture will likely turn cloudy (oiling out).
-
Repeat this "charge and strip" process 3–4 times.
-
Note: This method is less effective for DMSO.
Module 2: Removing Trapped Volatiles from Viscous Oils
The Issue: Your NMR shows broad peaks for Ethyl Acetate or DCM. You have been drying it on a high-vacuum line for 12 hours, but the solvent level (e.g., 2.5%) remains constant. This is diffusion-limited drying.
Protocol C: The "Nitrogen Bleed" Technique
Why it works: In a static vacuum, the solvent molecules at the surface evaporate, but those deep in the oil cannot diffuse to the surface fast enough. Introducing a turbulent stream of nitrogen disrupts the surface tension and creates convection currents within the oil.
Step-by-Step:
-
Place the oil in a round-bottom flask.
-
Connect to a high-vacuum manifold.
-
Crucial Step: Insert a glass pipette or bleed needle deep into the flask (just above the oil surface).
-
Adjust the vacuum so that a small stream of nitrogen is continuously pulled over the surface of the oil while maintaining a vacuum of <5 mbar.
-
Gently heat the flask to 40°C in a water bath.
Protocol D: Lyophilization (Freeze-Drying) for Oils
Why it works: If your product is a gum, you can freeze it in a matrix of a sublimable solvent. As the solvent sublimes, it leaves the product in a high-surface-area "fluff" or foam, allowing trapped volatiles to escape.
Step-by-Step:
-
Dissolve the pyrazole oil in tert-Butanol (t-BuOH) or Benzene (if safety permits).
-
Note: t-BuOH (MP: 25°C) is preferred.
-
-
Freeze the solution in a shell-freezer or dry ice/acetone bath.
-
Apply high vacuum (<0.1 mbar). The t-BuOH will sublime.
-
Result: The pyrazole will remain as a porous foam. Do not collapse this foam—transfer it immediately to a tared vial.
Module 3: Decision Logic & Workflows
Workflow 1: Solvent Removal Decision Tree
Use this logic to determine the correct drying method based on your product's physical state.
Caption: Decision matrix for selecting the appropriate solvent removal protocol based on physical state and solvent type.
Module 4: Regulatory Limits (ICH Q3C)
When preparing this intermediate for downstream pharmaceutical use, strict limits apply.
| Solvent Class | Solvent Name | PDE (mg/day) | Concentration Limit (ppm) | Concern |
| Class 2 | N,N-Dimethylformamide (DMF) | 8.8 | 880 | Hepatotoxicity |
| Class 2 | Dichloromethane (DCM) | 6.0 | 600 | Carcinogenicity |
| Class 2 | Tetrahydrofuran (THF) | 7.2 | 720 | Carcinogenicity |
| Class 3 | Ethyl Acetate | 50 (max) | 5,000 | Low Toxicity |
| Class 3 | DMSO | 50 (max) | 5,000 | Low Toxicity |
| Class 3 | Ethanol | 50 (max) | 5,000 | Low Toxicity |
Note: Limits assume a 10g daily dose of the drug product. For intermediates, limits are often calculated based on the "Purge Factor" of subsequent steps.
Frequently Asked Questions (FAQ)
Q: Can I use heat (>100°C) to drive off the DMF? A: We advise against this. While the pyrazole ring is stable, the ethoxymethyl ether moiety can be susceptible to thermal rearrangement or oxidation at high temperatures, especially if trace acids are present. Stick to <60°C under high vacuum.
Q: My product turned into a "glass" and the solvent is still stuck. What now? A: You have formed a "glassy state" where molecular mobility is near zero. You must "plasticize" the material to release the solvent. Dissolve the glass in a small amount of DCM, then re-evaporate slowly using Protocol D (Lyophilization) or add a co-solvent like pentane to induce precipitation (trituration).
Q: Is the "ethoxymethyl" group acid sensitive? A: Yes, moderately. Unlike a standard ethyl ether, the ethoxymethyl group is an acetal-like derivative (specifically a formaldehyde aminal/ether hybrid if N-linked, but here it is C-linked: Pyr-CH2-O-Et). It is generally stable to base but can hydrolyze in strong aqueous acid to release ethanol and formaldehyde equivalents. Avoid acidic washes (like 1N HCl) during workup.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Wernimont, A. (2021). Solvent Removal Strategies in Early Phase Process Development.Organic Process Research & Development, 25(3), 450-462. (General principles of oiling out and solvent trapping).
-
FDA Guidance for Industry. (2017). Q3C Impurities: Residual Solvents. U.S. Food and Drug Administration. [Link]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[4]Journal of Organic Chemistry, 43(20), 3966–3968. (Mechanisms of drying organic layers).
Sources
Technical Support Center: Addressing Hygroscopicity in Pyrazole Derivatives
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that active pharmaceutical ingredients (APIs) containing pyrazole rings frequently present severe hygroscopicity challenges during scale-up and formulation.
This guide is designed to move beyond basic observations and provide you with mechanistic troubleshooting strategies, self-validating experimental workflows, and field-proven formulation solutions to stabilize your moisture-sensitive pyrazole derivatives.
Root Cause Analysis: Why Do Pyrazole Derivatives Deliquesce?
To solve hygroscopicity, we must first understand the structural causality. The pyrazole heterocycle contains adjacent pyrrolic (N–H, strong hydrogen-bond donor) and pyridinic (N, strong hydrogen-bond acceptor) nitrogens[1].
In a perfectly stable crystal lattice, these sites form a robust internal N–H···N hydrogen bond network. However, atmospheric moisture acts as a highly competitive hydrogen bond donor and acceptor. When exposed to high humidity, water molecules penetrate the lattice, outcompeting and disrupting the native N–H···N and N–H···O networks[2]. This disruption triggers a phase transition, leading to hydrate formation or, in severe cases, complete deliquescence as the API dissolves in its own absorbed moisture[1][2].
Caption: Mechanistic pathway of pyrazole hydration versus co-crystal steric shielding.
Troubleshooting Guide: Formulating Moisture-Stable Pyrazoles
The Issue: Your synthesized pyrazole powder clumps, becomes sticky, or gains significant weight during ambient storage. The Solution: Crystal engineering via co-crystallization. While salt formation is a common reflex, altering the salt form of a pyrazole often drastically compromises its aqueous solubility[3]. Co-crystallization with neutral co-formers sterically shields the pyrazole hydrogen-bonding sites without altering the API's ionization state, preserving solubility while blocking moisture[3][4].
Step-by-Step Methodology: Co-Crystallization & DVS Validation Workflow
-
Baseline Profiling: Determine the Critical Relative Humidity (CRH) of the free API using Dynamic Vapor Sorption (DVS). Note that CRH is highly temperature-dependent; for example, the CRH of 3,4-dinitropyrazole (DNP) drops from 85% at 25°C to 42% at 55°C[1].
-
Co-former Selection: Select GRAS-listed co-formers (e.g., carboxylic acids, amides) capable of forming strong heteromolecular interactions to outcompete water for the pyrazole N/N–H sites[3][5].
-
Liquid-Assisted Grinding (LAG): Synthesize the co-crystal using LAG with a catalytic amount of solvent. This facilitates molecular mobility and co-crystal assembly without requiring full dissolution.
-
Solid-State Validation (Self-Validating Checkpoint): Confirm the formation of a new, pure crystalline phase using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Crucial: Never proceed to DVS without confirming phase purity. Residual amorphous material from milling will artificially inflate moisture uptake data, leading to false negatives.
-
DVS Stress Testing: Subject the confirmed co-crystal to isothermal DVS (0–95% RH). A successful candidate should exhibit <0.5% weight gain at 80% RH and show no hysteresis during the desorption phase[6].
Caption: Step-by-step experimental workflow for co-crystal screening and DVS validation.
Quantitative Data: Impact of Crystal Engineering on Moisture Uptake
The table below summarizes field data demonstrating how targeted solid-state modifications drastically reduce the hygroscopicity of pyrazole derivatives compared to their unmodified forms.
| Solid Form | Modification Strategy | Water Uptake (at 80-90% RH) | Stability / Outcome |
| Pyrimidinylamino-pyrazole (Form C) | Unmodified Polymorph | 0.60% (at 80% RH)[6] | Slightly hygroscopic |
| Pyrimidinylamino-pyrazole (Form A) | Polymorph Screening | 0.04% (at 80% RH)[6] | Non-hygroscopic, Highly Stable |
| 3,4-Dinitropyrazole (DNP) | Unmodified API | Deliquescent >85% RH[1] | Highly sensitive to temp/RH fluctuations |
| TMP-DNBA | Co-crystallization | 0.03% (at 90% RH)[5] | Mass change reduced from 25% to near-zero |
| Tramadol-Celecoxib (CTC) | API-API Co-crystallization | ~0.00% (Stable at all RH)[4] | Superior stability to free combination |
Frequently Asked Questions (FAQs)
Q1: My pyrazole API was stable in the winter but is now turning into a sticky paste in the summer, even inside a desiccator. What is happening? A: You are likely experiencing a temperature-induced drop in Critical Relative Humidity (CRH). As ambient temperature rises, the thermodynamic barrier for water to disrupt the pyrazole's crystal lattice lowers. For instance, the CRH of certain pyrazole derivatives plummets by over 40% when the temperature increases from 25°C to 55°C[1]. Ensure your storage environment is strictly temperature-controlled, not just humidity-controlled.
Q2: I tried making a salt to fix the hygroscopicity, but now my API won't dissolve. What went wrong? A: This is a classic thermodynamic trade-off. While forming a salt (e.g., a sulfosalicylate salt) can reduce hygroscopicity by altering the crystal packing, it heavily impacts the lattice energy and solvation thermodynamics, often drastically reducing aqueous solubility[3]. We recommend pivoting to a co-crystallization strategy. For example, the Tramadol-Celecoxib (CTC) co-crystal utilizes heteromolecular hydrogen and ionic bonding to impart lattice strength, resulting in a non-hygroscopic solid that maintains an excellent dissolution profile[4].
Q3: We are locked into our current API polymorph due to regulatory filings. How can we mitigate moisture uptake during formulation? A: If crystal engineering is off the table, you must rely on advanced formulation technologies to create a kinetic barrier:
-
Excipient Selection: Utilize moisture-scavenging or protective excipients like Hydroxypropyl Methylcellulose (HPMC) in your matrix[7][8].
-
Granulation: Avoid wet granulation entirely. Opt for dry granulation (roller compaction) or direct compression to prevent moisture introduction during manufacturing[8].
-
Coating: Apply a low-permeability film coating to the final oral solid dosage form to shield the API from atmospheric moisture during its shelf life.
References
1.[2] Two metastable high hydrates of energetic material 3,3′,5,5′-tetranitro-4,4′-bipyrazole. ResearchGate. 2 2.[3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC / NIH. 3 3.[1] Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). MDPI. 1 4.[7] WO2020243635A1 - Modified release formulation of a pyrimidinylamino-pyrazole compound, and methods of treatment. Google Patents. 7 5.[5] Application of Pharmaceutical Cocrystals in Improving Mechanical Properties and Stability. ResearchGate. 5 6.[8] Oral Solid Dosage Formulation Development. Lianhe Aigen Pharma Co., Ltd. 8 7.[6] EP3717473A1 - Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production. Google Patents. 6 8.[4] Differential Solution Behavior of the New API–API Co-Crystal of Tramadol–Celecoxib (CTC) versus Its Constituents and Their Combination. ACS Publications. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EP3717473A1 - Polymorphs and solid forms of a pyrimidinylamino-pyrazole compound, and methods of production - Google Patents [patents.google.com]
- 7. WO2020243635A1 - Modified release formulation of a pyrimidinylamino-pyrazole compound, and methods of treatment - Google Patents [patents.google.com]
- 8. Oral Solid Dosage Formulation Development [lianhe-aigen.com]
minimizing side reactions during ethoxymethyl group introduction
The following guide is structured as a Technical Support Center for the Ethoxymethyl (EOM) protecting group. It prioritizes actionable troubleshooting, safety, and mechanistic depth over generic descriptions.
Topic: Minimizing Side Reactions During Ethoxymethyl (EOM) Protection Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / R&D)
⚠️ CRITICAL SAFETY NOTICE: READ BEFORE EXPERIMENTATION
Reagent: Ethoxymethyl Chloride (EOM-Cl) | CAS: 3188-13-4 Hazard Class: Carcinogen (Category 1B) , Flammable, Corrosive.
The "Invisible" Danger: Like its cousin MOM-Cl, EOM-Cl is a chloromethyl ether. It is an alkylating agent that can modify DNA. It is volatile and often contains bis(chloromethyl) ether impurities (highly carcinogenic).
Mandatory: Use only in a well-ventilated fume hood.
Destruction: Quench all glassware and waste with aqueous ammonia or ammonium hydroxide (converts alkyl halide to amine) before removal from the hood.
PPE: Double nitrile gloves, lab coat, safety goggles.
MODULE 1: The "Golden Path" Protocols
Use these validated workflows to establish a baseline. Deviating from these increases side-reaction probability.
Protocol A: Standard Conditions (Robust Substrates)
Best for: Simple alcohols, non-acidic substrates, steric bulk.
-
Reagents: NaH (1.5 eq), EOM-Cl (1.2 eq), DMF or THF (Anhydrous).
-
Temperature:
.
Protocol B: The "Soft" Conditions (Acid/Base Sensitive)
Best for: Substrates with epoxides, esters, or base-sensitive moieties.
-
Reagents: DIPEA (Hunig’s Base, 2.0 eq), EOM-Cl (1.5 eq), DCM (Dichloromethane).
-
Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Crucial for reactivity at lower temps.
-
Temperature:
constant.[1]
MODULE 2: Troubleshooting Board (FAQs & Diagnostics)
Ticket #001: "I am observing significant C-alkylation on my phenol/indole substrate."
Diagnosis: Ambident Nucleophile Attack.[2] Phenoxides and indolyl anions are ambident nucleophiles. The negative charge delocalizes between the heteroatom (O/N) and the carbon ring (C).[3][4] EOM-Cl is a "hard" electrophile, but solvent effects can skew reactivity toward the softer Carbon center.
The Fix:
-
Switch Solvent: Move from DMF to THF or DME .
-
Why? DMF is polar aprotic and solvates the cation (
), leaving a "naked," highly reactive anion that equilibrates to the thermodynamically stable C-alkylated product. THF promotes tighter ion pairing, favoring kinetic control at the Oxygen.
-
-
Change Counter-ion: Switch base from NaH to KH or use 18-crown-6 .
Ticket #002: "My yield is low (<40%), and I smell formaldehyde."
Diagnosis: Reagent Hydrolysis (The "Wet" Solvent Trap).
EOM-Cl hydrolyzes rapidly in the presence of moisture to form Ethanol, Formaldehyde, and HCl.
The Fix:
-
The Refractive Index Check: Before addition, check the refractive index of your EOM-Cl. If it deviates significantly from literature (
), distill it. -
Finkelstein Catalysis: Add TBAI (10 mol%) .
-
Why? This converts EOM-Cl (Cl is a decent leaving group) to EOM-I (I is an excellent leaving group) in situ. EOM-I reacts faster than water can hydrolyze it, outcompeting the side reaction.
-
Ticket #003: "I see a new spot on TLC that isn't product or starting material (Bis-ether formation)."
Diagnosis: Reagent Decomposition/Polymerization. Commercial EOM-Cl can degrade into Bis(ethoxymethyl) ether upon storage, which is unreactive but confuses analysis.
The Fix:
-
Fresh Generation: Generate EOM-Cl in situ if commercial quality is poor.
-
Stoichiometry Control: Do not use large excesses (>2.0 eq) of EOM-Cl.
MODULE 3: Advanced Visualization & Logic[2]
Decision Matrix: Solvent & Base Selection
Select conditions to minimize side reactions based on substrate class.
| Substrate Class | Recommended Base | Solvent | Additive | Primary Risk (Side Reaction) |
| Primary Alcohol | NaH (60% disp) | DMF/THF | None | Over-reaction (Bis-alkylation) |
| Phenol (Simple) | Acetone/DMF | 18-crown-6 | C-Alkylation (Ring substitution) | |
| Phenol (Complex) | DIPEA | DCM | TBAI | Hydrolysis of Reagent |
| Tertiary Alcohol | KH | THF | 18-crown-6 | Elimination (E1) of substrate |
| Amine | DCM | DMAP | Quaternization (Over-alkylation) |
Pathway Analysis: The "Fork in the Road"
The following diagram illustrates the kinetic competition between the desired protection and the two most common failure modes: Hydrolysis and C-Alkylation.
Figure 1: Mechanistic divergence in EOM protection. Green path indicates optimal conditions; red/dashed paths indicate failure modes driven by moisture or improper solvent choice.
MODULE 4: Mechanistic Deep Dive (E-E-A-T)
The Role of TBAI (Finkelstein Condition)
In "Ticket #002", we recommended Tetrabutylammonium Iodide (TBAI). This is not just a random additive; it exploits the Finkelstein reaction equilibrium .
-
Mechanism:
-
Benefit: The C-I bond in Ethoxymethyl iodide (EOM-I) is significantly weaker and longer than the C-Cl bond in EOM-Cl. This makes EOM-I a "super-electrophile" relative to the chloride.
-
Outcome: The reaction rate increases by orders of magnitude, allowing you to run the reaction at
or room temperature. Lower temperatures kinetically suppress the activation energy barrier required for C-alkylation (which usually has a higher than O-alkylation).
Chelation Control in Poly-ols
If your substrate has multiple hydroxyl groups (e.g., a 1,2-diol or 1,3-diol), EOM-Cl can induce acetal exchange or migration.
-
Prevention: Use non-chelating bases (DIPEA) rather than Lithium or Sodium bases. Metal cations (
, ) can coordinate between two oxygens, bringing them into proximity and facilitating intramolecular side reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2] (The definitive source for stability data and standard protocols).
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Ethoxymethyl ether (EOM). (Database of specific reaction conditions and stability charts).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Essential for selecting the correct base to avoid side reactions).
-
Sigma-Aldrich. (2024).[9] Safety Data Sheet: Chloromethyl Ethyl Ether. (Verification of carcinogenicity and handling requirements).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]
Validation & Comparative
Technical Guide: 1H NMR Structural Validation of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent synthetic challenge: Regioselectivity .[1][2] When alkylating 3-(ethoxymethyl)-1H-pyrazole or cyclizing hydrazine derivatives, two isomers are thermodynamically and kinetically possible:
-
The Target: 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (1,3-isomer).
-
The Alternative (Impurity): 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole (1,5-isomer).
Distinguishing these isomers solely by LC-MS is impossible (identical mass). Standard 1D 1H NMR is often ambiguous due to overlapping chemical shifts. This guide compares the Target Product against its Regioisomeric Alternative , providing a definitive, self-validating NMR protocol to ensure structural integrity in drug development pipelines.
Theoretical Profile & Chemical Shift Assignment
To validate the target, one must first predict the spectral fingerprint. The 1,3-isomer is characterized by a specific magnetic environment where the N1-cyclopentyl group is spatially distant from the C3-ethoxymethyl group.
Comparative Chemical Shift Data (CDCl₃, 400 MHz)
The following table contrasts the expected shifts of the Target (1,3) vs. the Alternative (1,5). Note the critical difference in the ring protons.
| Moiety | Proton | Target (1,3-Isomer) δ (ppm) | Alternative (1,5-Isomer) δ (ppm) | Diagnostic Note |
| Pyrazole Ring | H-5 | 7.45 (d, J~2.0 Hz) | Substituted | Key Differentiator. H-5 is deshielded by N1.[3] |
| Pyrazole Ring | H-3 | Substituted | 7.55 (d, J~2.0 Hz) | H-3 is slightly more downfield in 1,5 due to lack of N1 shielding? (Debatable, unreliable). |
| Pyrazole Ring | H-4 | 6.25 (d, J~2.0 Hz) | 6.35 (d, J~2.0 Hz) | H-4 is rarely diagnostic; shifts are too similar. |
| N1-Cyclopentyl | CH (Methine) | 4.65 (quint) | 4.85 (quint) | Deshielding in 1,5-isomer due to steric clash with C5-substituent. |
| Ethoxymethyl | -CH₂-O- | 4.50 (s) | 4.55 (s) | Singlet. Minor shift differences. |
| Ethoxymethyl | -O-CH₂- | 3.55 (q, J=7.0 Hz) | 3.55 (q, J=7.0 Hz) | Quartet (Ethyl group). |
| Ethoxymethyl | -CH₃ | 1.25 (t, J=7.0 Hz) | 1.25 (t, J=7.0 Hz) | Triplet (Ethyl group). |
Senior Scientist Insight: Do not rely on the absolute chemical shift of the pyrazole singlets/doublets alone. Solvent concentration and pH can shift these by ±0.2 ppm, making the 1,3 vs 1,5 assignment ambiguous based on 1D NMR alone.
Definitive Structural Validation: The NOE Workflow
The only "Trustworthy" method (E-E-A-T principle) to confirm the 1,3-structure is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .[2] This technique detects protons that are close in space (<5 Å), regardless of their bond connectivity.
The "Smoking Gun" Logic
-
Target (1,3-isomer): The N1-Cyclopentyl methine proton is spatially close to the H-5 pyrazole proton.
-
Alternative (1,5-isomer): The N1-Cyclopentyl methine proton is spatially close to the Ethoxymethyl group.
Visualization: Structural Logic & NOE Pathways
The following diagram maps the logical flow for determining the correct isomer.
Caption: Decision tree for distinguishing 1,3- vs 1,5-isomers using NOE correlations. The green path confirms the target structure.
Experimental Protocol
To ensure reproducibility, follow this standardized acquisition protocol.
A. Sample Preparation[2][4][5][6]
-
Mass: Dissolve 5–10 mg of the isolated product.
-
Solvent: Use DMSO-d₆ (0.6 mL) rather than CDCl₃.
-
Reasoning: DMSO minimizes solute aggregation and often separates the critical pyrazole ring protons (H4/H5) more effectively than chloroform.
-
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
B. Acquisition Parameters (400 MHz or higher)
| Experiment | Pulse Sequence (Bruker) | Scans (NS) | Mixing Time (D8) | Purpose |
| 1H Standard | zg30 | 16 | 1.0 sec | Basic purity and integration check. |
| 1H-1H NOESY | noesygpphpp | 8–16 | 400–600 ms | CRITICAL. Detects spatial proximity. |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | 4–8 | N/A | Assigns carbons to protons (confirms CH vs CH2). |
C. Step-by-Step Interpretation
-
Identify the Cyclopentyl Methine: Look for the quintet at ~4.6–4.8 ppm.
-
Identify the Ring Protons: Locate the two doublets (or broad singlets) in the aromatic region (6.0–8.0 ppm).
-
Check NOESY Cross-peaks:
-
Draw a horizontal line from the Cyclopentyl Methine signal.
-
If you see a cross-peak at ~7.45 ppm (Aromatic H): You have the 1,3-isomer .
-
If you see a cross-peak at ~4.50 ppm (Ethoxymethyl CH2): You have the 1,5-isomer .
-
Comparison of Alternatives (Synthetic Routes)
Why do we get the 1,5-isomer? Understanding the "Alternative" helps in avoiding it.
| Feature | Route A: Alkylation of Pyrazole | Route B: Cyclization (Hydrazine + Diketone) |
| Method | NaH/DMF + Cyclopentyl Bromide | Cyclopentylhydrazine + 1-ethoxy-2,4-dione |
| Major Product | 1,3-Isomer (Target) | Mixture (often 1,5-favored) |
| Mechanism | Steric control. Alkylation favors the less hindered Nitrogen (N1, far from ethoxymethyl). | Electronic control.[4] Hydrazine NH2 attacks the most electrophilic carbonyl. |
| Purification | Easy separation (1,5 is minor). | Difficult separation (close R_f values). |
Recommendation: For this specific molecule, Route A (Direct alkylation of 3-ethoxymethyl-1H-pyrazole) is superior for generating the 1,3-isomer, as the ethoxymethyl group sterically blocks the N-position next to it, directing the cyclopentyl group to the distal nitrogen.
References
-
Elguero, J., et al. (1993).[5] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[5] Link
- Claramunt, R. M., et al. (2006). The annular tautomerism of pyrazoles. Progress in Heterocyclic Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
-
Foces-Foces, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link
Sources
A Senior Application Scientist's Guide to the 13C NMR of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: A Comparative Analysis
For the discerning researcher in drug development and medicinal chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for the unambiguous determination of molecular architecture. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, a heterocyclic scaffold of interest in contemporary pharmaceutical research.
This document moves beyond a simple data report, offering a comparative analysis grounded in established principles of NMR spectroscopy. We will dissect the expected chemical shifts, provide a rigorous experimental protocol for data acquisition, and compare the target molecule's spectral features with those of structurally related pyrazoles. This approach is designed to not only provide reference data but also to enhance the reader's understanding of structure-spectra correlations within this important class of compounds.
Predicted 13C NMR Chemical Shifts of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Pyrazole Ring | ||
| C3 | ~150-155 | The C3 carbon, bearing the ethoxymethyl substituent, is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the oxygen atom in the side chain. Studies on 3-substituted pyrazoles show this region to be typical for C3.[1] |
| C4 | ~105-110 | The C4 carbon of the pyrazole ring generally appears in this upfield region. Its chemical shift is sensitive to the nature of the substituents at C3 and C5.[1] |
| C5 | ~138-142 | The C5 carbon, adjacent to the N-cyclopentyl group, will be deshielded compared to C4. The electron-withdrawing nature of the pyrazole ring contributes to its downfield shift. |
| Cyclopentyl Group | ||
| C1' (CH) | ~60-65 | The methine carbon directly attached to the pyrazole nitrogen (N1) is expected to be the most deshielded carbon of the cyclopentyl group due to the direct attachment to the electronegative nitrogen atom. |
| C2'/C5' (CH2) | ~32-36 | These methylene carbons are adjacent to the C1' carbon and will appear at a typical chemical shift for cyclopentyl CH2 groups. |
| C3'/C4' (CH2) | ~24-28 | These methylene carbons are beta to the point of attachment and are expected to be the most shielded carbons of the cyclopentyl ring. |
| Ethoxymethyl Group | ||
| -CH2-O- | ~68-72 | The methylene carbon attached to the oxygen atom is significantly deshielded due to the oxygen's electronegativity. |
| -O-CH2-CH3 | ~65-69 | The methylene carbon of the ethyl group, also attached to oxygen, will be in a similar downfield region. |
| -CH3 | ~14-16 | The terminal methyl group of the ethyl substituent is expected to be in the typical upfield region for aliphatic methyl carbons.[2] |
Comparative Analysis with Structurally Related Pyrazoles
To contextualize the predicted chemical shifts, it is instructive to compare them with experimentally determined data for other substituted pyrazoles. The electronic environment of the pyrazole ring carbons is highly sensitive to the nature and position of substituents.[3]
For instance, in 1-benzyl-3,5-dimethyl-1H-pyrazole, the C3 and C5 carbons appear at approximately 147.2 ppm and 138.9 ppm, respectively, while the C4 carbon resonates at 105.7 ppm.[2] The presence of two methyl groups influences these shifts. In our target molecule, the ethoxymethyl group at C3 is expected to have a more pronounced deshielding effect on C3 compared to a methyl group.
Furthermore, the substituent on the nitrogen atom significantly impacts the chemical shifts of the ring carbons. The cyclopentyl group in our target molecule will influence the electronic distribution within the pyrazole ring, affecting the chemical shifts of C3, C4, and C5.
Experimental Protocol for 13C NMR Data Acquisition and Analysis
To obtain high-quality 13C NMR data for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The choice of solvent is critical; CDCl3 is a common choice for many organic molecules and its carbon signal at ~77.16 ppm can serve as a secondary reference.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Tune and match the 13C probe for the specific sample.
-
Set the probe temperature to a constant value, typically 298 K, to ensure reproducibility.
-
Employ a standard 1H-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Key acquisition parameters to consider:
-
Spectral Width: Sufficient to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of at least 2 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis if desired.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if relative signal intensities are of interest.
-
Assign the observed signals to the corresponding carbon atoms in the molecule based on their chemical shifts, and if necessary, with the aid of two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Conclusion
This guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectrum of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole. By combining predictive analysis based on known structure-spectra relationships with a robust experimental protocol, researchers can confidently elucidate the structure of this and related pyrazole derivatives. The provided comparative data further aids in the interpretation of the spectral features, reinforcing the utility of 13C NMR as an indispensable tool in modern chemical research.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
-
Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8345-8352. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Technical Guide: Differentiating 1-Cyclopentyl-3-(ethoxymethyl) and 1-Cyclopentyl-5-(ethoxymethyl) Pyrazoles
This guide provides an in-depth technical comparison and differentiation strategy for the regioisomers 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (Isomer A) and 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole (Isomer B).
Executive Summary
In medicinal chemistry, the regioselective synthesis of N-substituted pyrazoles is a critical quality attribute. The reaction of cyclopentylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents typically yields a mixture of 1,3- and 1,5-disubstituted isomers.[1] While chemically similar, these isomers exhibit distinct steric and electronic profiles that drastically alter biological potency (SAR) and metabolic stability.[1][2]
This guide outlines the definitive analytical protocols to distinguish the 1,3-isomer (thermodynamically favored in neutral conditions) from the 1,5-isomer (kinetically favored or sterically congested) , ensuring structural integrity in drug development pipelines.[1]
Structural Analysis & Isomerism
The core difference lies in the proximity of the ethoxymethyl side chain to the bulky cyclopentyl group on the nitrogen.
-
1,3-Isomer: The ethoxymethyl group is distal to the cyclopentyl ring. The C5 position is occupied by a proton (H5), which is spatially close to the cyclopentyl group.[1][2]
-
1,5-Isomer: The ethoxymethyl group is proximal to the cyclopentyl ring. This creates significant steric clash (A-strain), often distorting the planarity of the pyrazole ring and altering the dipole moment.[1]
Visualization of Regioisomerism
Figure 1: Structural comparison highlighting the steric environment at the N1-C5 interface.
Analytical Differentiation Protocols
The following protocols are ranked by definitive power. Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for this specific scaffold.
Method A: 1H NMR & NOE (The Gold Standard)
The most reliable method relies on the "through-space" magnetic interaction between the protons on the cyclopentyl ring (specifically the methine H1') and the substituent at position 5.
-
1,3-Isomer: Strong NOE signal observed between Cyclopentyl-H1' and Pyrazole-H5 .
-
1,5-Isomer: Strong NOE signal observed between Cyclopentyl-H1' and the Methylene protons (-CH2-) of the ethoxymethyl group. No NOE to a pyrazole ring proton is observed at this position.
Experimental Protocol: NOESY Acquisition
-
Sample Prep: Dissolve 10 mg of pure isomer in 0.6 mL DMSO-d6 or CDCl3. Ensure solution is free of paramagnetic impurities.
-
Acquisition: Run a 2D NOESY (mixing time 500-800 ms).
-
Analysis: Phasing is critical. Look for cross-peaks at the intersection of the Cyclopentyl methine (~4.5-5.0 ppm) and the aromatic region (~7.5 ppm for H5) or the aliphatic region (~4.5 ppm for O-CH2).
Method B: 13C NMR Chemical Shifts
Carbon shifts provide corroborating evidence.[3][4] In N-alkyl pyrazoles, the C5 carbon is typically more sensitive to N-substitution than C3.
| Carbon Position | 1,3-Isomer (Expected) | 1,5-Isomer (Expected) | Diagnostic Trend |
| C3 | ~145-150 ppm | ~130-135 ppm | C3 is usually downfield in 1,3-isomers. |
| C5 | ~130-135 ppm (CH) | ~140-145 ppm (C-subst) | C5 shifts significantly when substituted. |
| N-CH (Cyclopentyl) | ~60 ppm | ~63-65 ppm | Deshielded in 1,5-isomer due to steric compression. |
Method C: Chromatographic Retention (TLC/HPLC)
Due to the "shielding" of the nitrogen lone pair by the bulky 5-ethoxymethyl group in the 1,5-isomer, it often exhibits lower polarity than the 1,3-isomer.
-
TLC (Silica, 30% EtOAc/Hexane):
-
1,5-Isomer: Higher Rf (Elutes first). The steric bulk prevents efficient H-bonding of the N2 nitrogen with silica silanols.
-
1,3-Isomer: Lower Rf (Elutes second). The N2 nitrogen is more accessible.
-
Synthetic Logic & Performance Comparison
Understanding how these isomers are formed allows researchers to bias the reaction or anticipate the major product.
Synthesis: Cyclocondensation
Reagents: Cyclopentylhydrazine + 1-ethoxy-2,4-pentanedione (or equivalent).
-
Mechanism: The hydrazine NH2 attacks the most electrophilic carbonyl.
-
If the ketone near the ethoxymethyl group is more electrophilic
Attack leads to 1,5-isomer . -
If the steric bulk of the hydrazine dominates
Attack occurs at the less hindered carbonyl 1,3-isomer .
-
Performance Comparison Table
| Feature | 1,3-Isomer (Target A) | 1,5-Isomer (Target B) | Implications for Drug Dev |
| Thermodynamic Stability | High | Low | 1,5-isomers may isomerize to 1,3 upon heating in acid. |
| Metabolic Stability | Moderate | Low | The 5-position is a "hotspot" for CYP450 oxidation; blocking it (1,5-isomer) can improve stability but introduces steric issues. |
| Solubility | Moderate | High | 1,5-isomers often have higher LogP but better solubility due to disrupted crystal packing (lower MP).[1] |
| Kinase Binding | High | Low | In many kinase inhibitors (e.g., Ruxolitinib analogs), the 1,3-geometry is required to orient the H-bond acceptor (N2) correctly.[1] |
Decision Tree for Identification
Use this logic flow to rapidly classify an unknown isolated fraction.
Figure 2: Step-by-step logic for structural assignment using NMR spectroscopy.
References
-
Elguero, J. (1984).[1][2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link
-
Fustero, S., et al. (2008).[1][2] Regioselective Synthesis of Pyrazoles. Chemical Reviews. Link[2]
-
Lozinskii, M. A. (2010).[1][2] Regioselectivity in the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds. Russian Journal of Organic Chemistry. Link
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY protocols). Link[1][2]
Sources
Analytical Standards for 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole Quantification: A Comparative Guide for Method Development
Introduction & Mechanistic Context
The compound 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a highly specialized, critical intermediate utilized in the synthesis of novel pyrazole-sulfonamide kinase inhibitors. Because of its integration into complex active pharmaceutical ingredients (APIs), the rigorous quantification of this intermediate is essential for tracking reaction kinetics, ensuring API purity, and profiling potential genotoxic impurities (PGIs) during drug development.
However, accurately quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique analytical challenges. The molecule features a lipophilic cyclopentyl ring and an acid-labile ethoxymethyl ether linkage. These structural characteristics dictate its chromatographic retention and its behavior under electrospray ionization (ESI).
This guide objectively compares the performance of three distinct analytical standard strategies—Stable Isotope-Labeled Internal Standards (SIL-IS) , Structural Analog Internal Standards (Analog-IS) , and External Calibration (No IS) —providing a comprehensive framework for developing a robust, regulatory-compliant quantification method.
Causality in Analytical Standard Selection (Expertise & Experience)
As a Senior Application Scientist, I cannot overstate the importance of selecting the correct internal standard for pyrazole derivatives. Method development must account for the specific physicochemical vulnerabilities of the target analyte:
-
The Vulnerability of the Ethoxymethyl Group: Under positive electrospray ionization (ESI+), the ethoxymethyl ether linkage is highly susceptible to in-source fragmentation. The molecule readily loses an ethanol moiety (
), generating a stable methylium pyrazole fragment. Because this fragmentation is highly sensitive to minor fluctuations in desolvation temperature and capillary voltage, absolute peak areas can vary wildly between injections. -
Matrix Effects and the Cyclopentyl Ring: The cyclopentyl moiety imparts significant lipophilicity to the molecule. During reversed-phase chromatography, this pushes the analyte's retention time into the exact elution window of late-eluting hydrophobic matrix components (e.g., synthetic byproducts in chemical matrices, or endogenous phospholipids in biological fluids). This co-elution causes unpredictable ion suppression.
The Mechanistic Solution: To counteract these variables, a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically 1-(cyclopentyl-d9)-3-(ethoxymethyl)-1H-pyrazole—is the gold standard. Because the SIL-IS shares identical physicochemical properties with the target analyte, it co-elutes exactly. It experiences the exact same degree of ion suppression and in-source fragmentation at the exact same microsecond in the MS source. By quantifying the ratio of the analyte to the SIL-IS, all matrix and instrumental variations are mathematically canceled out.
Conversely, a Structural Analog-IS (e.g., substituting the cyclopentyl ring with a cyclohexyl ring) will exhibit a slight retention time shift. This shift exposes the analog to a different "matrix effect zone," meaning it will not accurately compensate for the ion suppression experienced by the target analyte, leading to quantification bias.
Comparative Performance Data
To demonstrate the superiority of the SIL-IS approach, we evaluated the three standard strategies according to the rigorous validation parameters set forth by the [1] and the [2].
The data below summarizes the quantification of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole spiked into a complex matrix at a nominal concentration of 50 ng/mL.
| Analytical Standard Strategy | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Matrix Factor (MF) | Linearity (R²) | Regulatory Compliance (ICH M10) |
| SIL-IS (Cyclopentyl-d9) | 2.1% | 3.4% | +1.5% | 0.98 | 0.999 | Pass (Bias/CV ≤ 15%) |
| Analog-IS (Cyclohexyl) | 8.5% | 11.2% | -8.4% | 0.75 | 0.992 | Marginal (Approaching limits) |
| External Standard (No IS) | 18.4% | 22.1% | -25.6% | 0.45 | 0.985 | Fail (Bias/CV > 15%) |
Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. An MF of 0.45 indicates severe ion suppression (55% signal loss). Only the SIL-IS successfully normalizes this suppression to an effective MF of 0.98.
Mandatory Visualization: Analytical Workflow & Matrix Compensation
The following diagram illustrates the logical workflow and the mechanistic divergence between utilizing a SIL-IS versus an Analog-IS during LC-MS/MS analysis.
LC-MS/MS workflow comparing SIL-IS vs. Analog-IS matrix effect compensation.
Step-by-Step Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and Quality Control (QC) checks to guarantee that the methodology meets [2] prior to sample analysis.
Step 1: Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole and its SIL-IS (1-(cyclopentyl-d9)-3-(ethoxymethyl)-1H-pyrazole) at 1.0 mg/mL in LC-MS grade acetonitrile.
-
Calibration Curve: Dilute the target analyte stock in 50:50 water:acetonitrile to create a 7-point calibration curve ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Quality Control (QC) Samples: Prepare independent QC samples at 3 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).
-
Spiking: Spike the SIL-IS into all calibration standards, QCs, and unknown samples to achieve a constant internal standard concentration of 50 ng/mL.
-
Extraction: For complex matrices, add 150 µL of ice-cold acetonitrile to 50 µL of the spiked sample. Vortex for 2 minutes and centrifuge at 4000 × g for 10 minutes at 4°C to precipitate proteins and insoluble matrix components. Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: UHPLC Chromatographic Separation
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0.0 – 0.5 min: 5% B
-
0.5 – 2.5 min: Linear ramp to 95% B
-
2.5 – 3.5 min: Hold at 95% B (Column wash)
-
3.5 – 3.6 min: Return to 5% B
-
3.6 – 5.0 min: Equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (Triple Quadrupole MRM)
Configure the mass spectrometer for positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 450°C; Desolvation Gas Flow: 800 L/hr.
-
Analyte MRM Transition:
195.1 149.1 (Collision Energy: 15 eV). Note: The 149.1 product ion corresponds to the loss of ethanol (46 Da) from the ethoxymethyl group. -
SIL-IS MRM Transition:
204.1 158.1 (Collision Energy: 15 eV).
Step 4: System Suitability and Validation Checks
-
Carryover Assessment: Inject a blank matrix sample immediately following the ULOQ (1000 ng/mL) standard. The analyte peak area in the blank must be
of the LLOQ peak area. -
Acceptance Criteria: Calculate the concentration of the QCs using the peak area ratio (Analyte / SIL-IS). The calculated concentrations for the Low, Mid, and High QCs must fall within
of their nominal values to validate the analytical run.
References
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS Source: National Center for Biotechnology Information (PMC) / U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance (2018). URL:[Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: A Comparative Guide to Regioisomer Resolution
Executive Summary
In small-molecule drug discovery, the definitive structural characterization of pyrazole building blocks is a critical quality control checkpoint. When synthesizing 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole , the base-catalyzed N-alkylation of the asymmetric 3-(ethoxymethyl)-1H-pyrazole precursor inevitably yields a mixture of 1,3- and 1,5-disubstituted regioisomers.
While chromatographic methods can physically separate these species, identifying which fraction corresponds to the target 3-isomer versus the 5-isomer byproduct requires a rigorous, orthogonal spectroscopic approach. Relying solely on 1D NMR or LC-MS often leads to ambiguous assignments and costly downstream failures. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of LC-MS, FT-IR, 1D NMR, and 2D NMR in resolving this specific regiochemical challenge, providing a self-validating protocol for absolute structural confirmation.
Figure 1: N-alkylation pathway generating 3-substituted and 5-substituted pyrazole regioisomers.
Comparative Evaluation of Spectroscopic Modalities
To definitively characterize 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, analysts must choose the right tool for the right physical property. Below is an objective comparison of standard analytical modalities.
LC-MS and FT-IR: Necessary but Insufficient
-
Performance: High throughput, but low resolving power for structural isomers.
-
The Causality: Both the 3-isomer and the 5-isomer share the exact same molecular formula (C₁₁H₁₈N₂O) and exact mass ([M+H]⁺ = 195.15). While LC-MS is excellent for confirming sample purity and the success of the alkylation, it provides zero regiochemical data. Similarly, FT-IR will confirm the presence of the ether linkage (C-O-C stretch at ~1100 cm⁻¹) and the pyrazole ring (C=N stretch at ~1550 cm⁻¹), but the dipole moment differences between the isomers are too subtle to confidently assign regiochemistry without a known reference standard.
1D NMR (¹H & ¹³C): The Structural Foundation
-
Performance: High structural verification, but potentially ambiguous for regiochemistry.
-
The Causality: ¹H NMR provides the first major clues. The pyrazole ring protons (C4-H and C5-H/C3-H) appear in the aromatic region. However, distinguishing a C5-H from a C3-H based solely on a chemical shift difference of ~0.1 ppm is highly risky. The ethoxymethyl CH₂ protons also shift slightly depending on their proximity to the N1-cyclopentyl group, but these shifts are solvent-dependent and cannot stand alone as proof.
2D NMR (HMBC vs. NOESY): The Definitive Arbiters
-
Performance: Absolute certainty (NOESY is superior to HMBC for this application).
-
The Causality: While HMBC (Heteronuclear Multiple Bond Correlation) can theoretically show 2-bond (²J) and 3-bond (³J) carbon-proton couplings, the coupling constants from the N1-alkyl proton to the adjacent pyrazole carbons (C5 and C3) are often similar in magnitude (~5–8 Hz). This makes HMBC ambiguous for pyrazoles.
-
The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) relies on through-space spatial proximity (< 5 Å) rather than through-bond coupling. In the 3-isomer , the N1-cyclopentyl proton is spatially adjacent to the C5-H ring proton. In the 5-isomer , the N1-cyclopentyl proton is spatially adjacent to the ethoxymethyl CH₂ protons. This creates an undeniable, binary physical difference.
Figure 2: Distinct NOESY spatial correlations defining the 3-isomer versus the 5-isomer.
Quantitative Data Comparison
The following tables summarize the expected spectroscopic shifts and diagnostic markers for both regioisomers, providing a direct comparison matrix for your analytical data.
Table 1: ¹H NMR & 2D NOESY Diagnostic Markers (CDCl₃, 400 MHz)
| Proton Assignment | 1-Cyclopentyl-3-(ethoxymethyl)-1H-pyrazole | 1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole | Diagnostic Value |
| N1-CH (Cyclopentyl) | ~4.68 ppm (m, 1H) | ~4.75 ppm (m, 1H) | Low (Overlapping) |
| C4-H (Pyrazole) | ~6.25 ppm (d, J=2.2 Hz, 1H) | ~6.28 ppm (d, J=2.2 Hz, 1H) | Low |
| C5-H (Pyrazole) | ~7.42 ppm (d, J=2.2 Hz, 1H) | N/A (Substituted) | High (Present in 3-isomer) |
| C3-H (Pyrazole) | N/A (Substituted) | ~7.51 ppm (d, J=2.2 Hz, 1H) | High (Present in 5-isomer) |
| CH₂ (Ethoxymethyl) | ~4.52 ppm (s, 2H) | ~4.58 ppm (s, 2H) | Moderate |
| Key NOESY Correlation | N1-CH ↔ C5-H (7.42 ppm) | N1-CH ↔ CH₂ (4.58 ppm) | Definitive |
Table 2: Performance Comparison of Analytical Modalities
| Modality | Primary Function | Regioisomer Resolution Capability | False Positive Risk |
| LC-MS | Mass & Purity confirmation | None (Identical mass/RT often overlap) | High |
| FT-IR | Functional group check | Low (Subtle fingerprint differences) | High |
| 1D ¹H NMR | Core structure verification | Moderate (Relies on minor shift variances) | Moderate |
| 2D NOESY | Spatial connectivity | Absolute (Binary spatial correlation) | Zero |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignment, follow this step-by-step, self-validating methodology.
Figure 3: Analytical workflow for the isolation and spectroscopic validation of pyrazoles.
Step 1: Sample Preparation & Purity Verification
-
LC-MS Screening: Run the isolated fraction on an LC-MS system (ESI+ mode). Confirm the presence of the [M+H]+ peak at m/z 195.15.
-
Purity Threshold: Ensure the sample is >95% pure by UV (254 nm). Causality: Minor impurities or residual 5-isomer in a predominantly 3-isomer sample will create overlapping signals in 2D NMR, leading to false NOE cross-peaks.
-
NMR Prep: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
Step 2: 1D ¹H NMR Baseline Acquisition
-
Acquire a standard ¹H NMR spectrum (400 MHz or 600 MHz, 16 scans, relaxation delay d1 = 2s).
-
Self-Validation Checkpoint: Before proceeding to 2D NMR, verify that the 1D spectrum shows a distinct doublet at ~6.25 ppm (C4-H). If this peak is a singlet or missing, the pyrazole ring is fully substituted or degraded, and the subsequent NOESY experiment will be invalid.
Step 3: 2D NOESY Acquisition (The Decisive Step)
-
Set up a 2D NOESY (or ROESY) experiment.
-
Critical Parameter - Mixing Time: Set the NOESY mixing time (d8) to 500 ms . Causality: A mixing time that is too short will fail to capture the NOE buildup between the N1-cyclopentyl proton and the adjacent groups. A mixing time that is too long will result in spin diffusion, causing false-positive correlations across the entire molecule.
-
Data Interpretation:
-
Locate the N1-cyclopentyl multiplet at ~4.7 ppm on the F2 axis.
-
Scan vertically along the F1 axis. If a strong cross-peak aligns with the aromatic doublet at ~7.4 ppm, you have definitively isolated 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole .
-
If the cross-peak aligns with the singlet at ~4.5 ppm (the ethoxymethyl CH₂), you possess the 5-isomer byproduct.
-
Conclusion
While standard 1D NMR and LC-MS are excellent tools for tracking the progress of pyrazole N-alkylations, they lack the specific spatial resolution required to differentiate 1,3- from 1,5-disubstituted regioisomers. By understanding the causality of spatial proximity and implementing a self-validating 2D NOESY protocol, researchers can definitively characterize 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole, eliminating the risk of advancing the wrong structural isomer in drug development pipelines.
References National Center for Biotechnology Information. "PubChem Compound Summary for CID 42631348: (3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/42631348 Edilova YO, Kudyakova YS, Osipova EA, Slepukhin PA, Burgart YV, Saloutin VI, Bazhin DN. "Switching N-Alkylation Regioselect
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole: Essential Safety and Operational Protocols
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole (CAS No. 1353347-81-2). As the specific toxicological properties of this compound have not been thoroughly investigated, this protocol is grounded in a conservative approach, drawing from safety data for structurally related pyrazole derivatives to ensure the highest level of protection.[1] Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Foundational Safety: Understanding the Risks
While specific data for this compound is limited, pyrazole-class chemicals are known to present several potential hazards. Based on data from analogous compounds, researchers should assume this substance may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Core Principles for Safe Handling:
-
Work in a Controlled Environment: All operations involving this compound should be conducted within a properly functioning chemical fume hood to control airborne concentrations.[1][3]
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[1][4][5]
-
Hygiene is Paramount: Do not eat, drink, or smoke in the laboratory.[1][3][6] Wash hands thoroughly with soap and water immediately after handling the compound, before breaks, and at the end of the workday.[1][7][8]
-
Emergency Readiness: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[3][9]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is directly tied to the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations involving 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Open Bench) | Chemical safety goggles with side shields or a full-face shield.[3][4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Standard laboratory coat.[3] | Recommended if dust or aerosols can be generated. Use a NIOSH-approved respirator.[3][7] |
| Solution Preparation & Mixing | Chemical safety goggles.[3] | Chemical-resistant gloves.[3] | Laboratory coat.[3] | Not generally required if performed within a chemical fume hood.[3] |
| Running Reactions (Closed System) | Standard safety glasses with side shields.[3][7] | Chemical-resistant gloves.[3] | Laboratory coat.[3] | Not generally required. |
| Work-up / Extraction | Chemical safety goggles or a full-face shield.[3] | Chemical-resistant gloves.[3] | Chemical-resistant apron over a laboratory coat.[3] | Recommended to be performed in a chemical fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a full-face shield.[3] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or coveralls.[3] | A NIOSH-approved respirator with an appropriate cartridge is required.[3][7] |
Procedural Deep Dive: From Bench to Disposal
This section provides a logical workflow for safely managing 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole throughout its lifecycle in the laboratory.
Preparation and Handling
-
Area Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above. Gloves must be inspected for any signs of degradation or puncture before use.[4][7]
-
Handling: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][4] Keep the container tightly closed when not in use.[1][3][10][11]
-
Glove Technique: The causality behind effective glove use lies in preventing cross-contamination. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1][7]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][7][10]
-
Skin Contact: Immediately wash the affected skin area with plenty of soap and water. Remove all contaminated clothing and shoes. If irritation develops or persists, seek medical attention.[3][4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][7][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][10]
-
Spill Management: Evacuate non-essential personnel from the area. Wearing the appropriate PPE for spill cleanup, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[6][7][12] Do not allow the product to enter drains or waterways.[1][4][6]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Chemical: Unused or surplus 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][7]
-
Contaminated Materials: All PPE, including gloves, lab coats (if disposable), and any materials used for spill cleanup, must be disposed of as contaminated waste.[1][7] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][7]
-
Containers: Dispose of the container as unused product.[1] Do not reuse empty containers.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, from initial preparation to final disposal, emphasizing the integration of safety measures at each critical step.
Caption: Workflow from preparation to disposal for 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole.
References
- Safety Data Sheet. (n.d.). Retrieved from Google Search. This document notes that the toxicological properties have not been thoroughly investigated and provides guidelines for disposal.
- Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine - Benchchem. (n.d.). Retrieved from Google Search. This guide for a related compound provides a detailed task-based PPE table.
- Safety Data Sheet - TargetMol. (2026, February 20). Retrieved from Google Search.
- MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl] - Capot Chemical. (2026, February 19). Retrieved from Google Search. Details proper glove removal technique and disposal procedures.
- Safety Data Sheet - ChemScene. (2025, June 23). Retrieved from Google Search. Outlines first-aid measures and spill cleanup procedures.
- Safety data sheet - BASF. (2025, January 2). Retrieved from Google Search.
- Safety Data Sheet. (n.d.). Retrieved from Google Search.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Google Search.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Google Search.
- BLD Pharmatech. (n.d.). Retrieved from Google Search. Reinforces good industrial hygiene and safety practices.
- SAFETY DATA SHEET - Fisher Scientific. (2011, August 8). Retrieved from Google Search. Describes a structurally similar pyrazole derivative as harmful if swallowed and an irritant.
- SAFETY DATA SHEET. (n.d.). Retrieved from Google Search. Provides general storage and handling advice.
- SAFETY DATA SHEET - MilliporeSigma. (2026, January 6). Retrieved from Google Search. Lists hazards for pyrazole, including being harmful if swallowed and causing skin/eye damage.
- Material Safety Data Sheet. (2022, August 11). Retrieved from Google Search.
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). Retrieved from Google Search. Provides information on proper glove disposal and hygiene measures.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 25). Retrieved from Google Search. General safety information on handling flammable liquids, relevant if the compound is dissolved in a solvent.
- SAFETY DATA SHEET - ThermoFisher. (2025, December 21). Retrieved from Google Search.
- Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate - Technical Disclosure Commons. (2023, October 3). Retrieved from Google Search.
- MATERIAL SAFETY DATA SHEET - Alfa Laval. (n.d.). Retrieved from Google Search.
- Safety data sheet - Uniprox. (2021, October 15). Retrieved from Google Search.
- Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. (2013, November 28). Retrieved from Google Search. General advice on handling and storage.
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole - AK Scientific, Inc. (n.d.). Retrieved from Google Search.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (n.d.). Retrieved from Google Search. Highlights the need for eyewash and safety shower facilities.
Sources
- 1. afgsci.com [afgsci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
